Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-4-19-10(16)7-13-8(11(17)20-5-2)15-9(14-7)12(18)21-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPNZKIOSOWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274530 | |
| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898-22-6 | |
| Record name | Triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-triethyl 1,3,5-triazine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is curated for professionals in research and development who require detailed data on this compound for its potential applications as a chemical intermediate and building block in various synthetic pathways.
Core Compound Properties
This compound, a symmetrically substituted triazine, is a stable organic compound. Its core structure consists of a triazine ring functionalized with three ethyl carboxylate groups. This substitution pattern makes it a versatile precursor in the synthesis of more complex molecules, including those with potential applications in materials science and medicinal chemistry.
Physical Properties
The known physical properties of this compound are summarized in the table below. The compound is a solid at room temperature. While a specific boiling point is not well-documented, the lack of a reported flash point suggests that the compound may decompose at elevated temperatures before boiling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃O₆ | [1] |
| Molecular Weight | 297.26 g/mol | [1] |
| CAS Number | 898-22-6 | [1] |
| Melting Point | 170-174 °C | |
| Appearance | White solid (presumed) | Inferred from properties |
Chemical Properties and Reactivity
This compound undergoes chemical transformations typical of esters. A key reaction is its hydrolysis to the corresponding 1,3,5-triazine-2,4,6-tricarboxylic acid. This reaction is typically carried out under basic conditions followed by acidification.[2] The triazine ring itself is relatively stable due to its aromatic character.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two main signals corresponding to the ethyl groups attached to the carboxylates.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | triplet | 9H | -CH₃ |
| ~4.54 | quartet | 6H | -O-CH₂- |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, 1,3,5-triazine-2,4,6-tricarboxylic acid, shows characteristic peaks for O-H and C=O stretching, which would differ from the spectrum of the triethyl ester.[2] For this compound, one would expect strong absorption bands corresponding to the C=O stretching of the ester groups, typically in the range of 1730-1750 cm⁻¹.
Experimental Protocols
Hydrolysis of this compound
This protocol details the conversion of the triethyl ester to 1,3,5-triazine-2,4,6-tricarboxylic acid.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 0.1 M
-
Round bottom flask
-
Liebig condenser
-
Stirring apparatus
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
In a round bottom flask equipped with a Liebig condenser and a stirring mechanism, combine this compound (1.0 g, 3.36 mmol) with a solution of NaOH (0.672 g, 16.8 mmol) in a 1:1 mixture of water and ethanol (50 mL).
-
Heat the mixture to reflux with constant stirring for 10 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Adjust the pH of the solution to 2 using 0.1 M HCl. This will cause a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid to form.
-
Collect the white precipitate by filtration.
-
Recrystallize the product from ice-cold water and dry to obtain the pure tricarboxylic acid.
Caption: Hydrolysis of this compound.
Synthesis of this compound
Another general approach for synthesizing substituted 1,3,5-triazines involves the nucleophilic substitution of cyanuric chloride.[3][4] This method is highly versatile and allows for the introduction of various functional groups onto the triazine ring.[3][4]
Caption: A possible synthetic route to the title compound.
Applications and Future Directions
This compound serves as a valuable building block in organic synthesis. The ester functionalities can be readily converted to other functional groups such as amides, carboxylic acids, and alcohols, opening up pathways to a diverse range of molecular architectures. These derivatives have potential applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential.
References
- 1. scbt.com [scbt.com]
- 2. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
Synthesis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate from ethyl cyanoformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis of triethyl 1,3,5-triazine-2,4,6-tricarboxylate, a key building block in medicinal chemistry and materials science. While the direct cyclotrimerization of ethyl cyanoformate is the theoretical primary route to this compound, a comprehensive review of available literature indicates a lack of specific, detailed experimental protocols for this transformation. This document provides an in-depth exploration of related and alternative synthetic strategies. It includes detailed experimental procedures for the synthesis of the isomeric triethyl 1,2,4-triazine-3,5,6-tricarboxylate from ethyl cyanoformate and general methodologies for the synthesis of substituted 1,3,5-triazines from cyanuric chloride. Furthermore, it discusses catalytic systems employed in the cyclotrimerization of other nitriles, which may serve as a foundation for the development of a viable synthesis for the title compound.
Introduction
This compound is a symmetrically substituted triazine with significant potential in the development of novel pharmaceuticals and functional materials. The 1,3,5-triazine core is a prevalent scaffold in a variety of biologically active molecules. The three ester functionalities of the target molecule offer versatile handles for further chemical modification, making it an attractive starting material for the synthesis of more complex derivatives.
The most direct conceptual pathway to this compound is the cyclotrimerization of three molecules of ethyl cyanoformate. This reaction involves the formation of the stable 1,3,5-triazine ring from three nitrile precursors.
Caption: Conceptual pathway for the synthesis of this compound.
Despite the conceptual simplicity of this reaction, specific experimental details, including catalysts, reaction conditions, and yields, are not well-documented in the surveyed scientific literature. Therefore, this guide focuses on established synthetic methods for closely related compounds and alternative routes to the 1,3,5-triazine core structure.
Synthesis of an Isomeric Triazine from Ethyl Cyanoformate
While the direct synthesis of the 1,3,5-triazine from ethyl cyanoformate is not readily found, a detailed procedure for the synthesis of its 1,2,4-isomer, triethyl 1,2,4-triazine-3,5,6-tricarboxylate, is available. This multi-step synthesis highlights the reactivity of ethyl cyanoformate in the formation of triazine rings.
Experimental Protocol: Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate
This synthesis proceeds through several intermediates, starting from ethyl cyanoformate.
Caption: Workflow for the synthesis of triethyl 1,2,4-triazine-3,5,6-tricarboxylate.
Step A: Ethyl thioamidooxalate In a 100-mL round-bottomed flask equipped with a magnetic stirrer, a solution of ethyl cyanoformate (20 g, 0.20 mol) in 25 mL of benzene is cooled to 0°C in an ice bath. To this stirring solution, diethylamine (0.4 g, 5.5 mmol) is added, followed by bubbling hydrogen sulfide gas through the mixture for 15-20 minutes. The reaction is then allowed to warm to 25°C and stirred for 14-16 hours. The resulting crude product is collected by filtration and washed with benzene (2 x 3 mL) to yield pure ethyl thioamidooxalate.
Step B: Ethyl oxalamidrazonate A solution of anhydrous hydrazine (4.8 g, 0.15 mol) in 75 mL of ethanol is added dropwise over 10 minutes to a stirred solution of ethyl thioamidooxalate (20.0 g, 0.15 mol) in 450 mL of ethanol at 25°C in a 1-L round-bottomed flask. The mixture is stirred at 25°C for 3 hours. The solvent is then removed under reduced pressure, and the resulting reddish-orange solid is triturated with 350 mL of ethanol.
Step D: Triethyl 1,2,4-triazine-3,5,6-tricarboxylate In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, a solution of ethyl oxalamidrazonate (11.6 g, 88.0 mmol) in 350 mL of absolute ethanol is added dropwise over 40-45 minutes to a stirring solution of diethyl dioxosuccinate (23.1 g, 114.0 mmol) in 86 mL of absolute ethanol at 25°C under a nitrogen atmosphere. After the addition is complete, the reaction mixture is stirred at 25°C for 16 hours. A reflux condenser is then attached, and the mixture is heated at reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The final product is purified by gravity chromatography on a silica gel column.
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| Ethyl thioamidooxalate | Ethyl cyanoformate | H₂S, Diethylamine | Benzene | 0-25°C | 14-16h | 78% |
| Ethyl oxalamidrazonate | Ethyl thioamidooxalate | Anhydrous Hydrazine | Ethanol | 25°C | 3h | - |
| Triethyl 1,2,4-triazine-3,5,6-tricarboxylate | Ethyl oxalamidrazonate | Diethyl dioxosuccinate | Ethanol | 25°C-reflux | 18h | 56% |
Alternative Synthetic Routes to 1,3,5-Triazines
Given the absence of a direct protocol for the target molecule from ethyl cyanoformate, exploring alternative, well-established methods for the synthesis of substituted 1,3,5-triazines is crucial. The most common precursor for this class of compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride.
General Protocol: Nucleophilic Substitution of Cyanuric Chloride
The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by careful temperature management.
Caption: Temperature-controlled sequential nucleophilic substitution of cyanuric chloride.
To synthesize this compound via this route, a carbon-based nucleophile capable of introducing an ethyl carboxylate group would be required.
Catalytic Systems for Nitrile Cyclotrimerization
The cyclotrimerization of nitriles to form 1,3,5-triazines can be facilitated by various catalysts, including Lewis acids, Brønsted acids, and transition metals. While a specific catalyst for ethyl cyanoformate has not been identified in the literature reviewed, systems used for other nitriles, such as benzonitrile, may provide a starting point for experimental design.
Commonly employed catalysts for nitrile trimerization include:
-
Lewis Acids: Titanium tetrachloride (TiCl₄) and other metal halides.
-
Transition Metal Complexes: Catalysts based on chromium, titanium, and other metals have been shown to be effective for the trimerization of olefins and may have applicability to nitriles.
-
Strong Acids: Sulfuric acid and other strong Brønsted acids can catalyze the reaction, often under harsh conditions.
-
Base Catalysis: Strong bases can also promote the cyclotrimerization of certain nitriles.
The choice of catalyst and reaction conditions (temperature, pressure, solvent) is highly dependent on the electronic nature of the nitrile substrate. For an electron-deficient nitrile like ethyl cyanoformate, a catalyst that can activate the nitrile group towards nucleophilic attack would likely be required.
Conclusion
Spectroscopic and Synthetic Overview of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic pathway for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is compiled from various scientific sources to aid in the characterization and synthesis of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound. It is important to note that while ¹H NMR data is available, specific experimental ¹³C NMR and mass spectrometry data were not found in the public domain at the time of this compilation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.43-1.47 | Triplet | 9H | -CH₃ |
| 4.52-4.57 | Quartet | 6H | -OCH₂- |
Spectra acquired in CDCl₃ on a 400 MHz instrument.[1]
Table 2: IR Spectroscopic Data
Infrared spectroscopic data for the title compound is not explicitly detailed in the reviewed literature. However, analysis of a closely related precursor in a synthetic pathway provides some insight. The disappearance of C-H vibrations in the region of 3000–2883 cm⁻¹ was noted upon hydrolysis of the ethyl ester groups of this compound.[1]
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for triazine derivatives, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a ¹H NMR spectrometer, such as a Bruker Ultra-Shield 400 MHz instrument.
-
¹H NMR Acquisition:
-
Record the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Acquire the data with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
If available, use the same sample and instrument.
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will likely be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer, such as a Perkin Elmer spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or salt plate.
-
Collect the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.
-
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound starting from a plausible precursor.
References
Triethyl 1,3,5-triazine-2,4,6-tricarboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, a heterocyclic compound of interest in organic synthesis and materials science. While the broader 1,3,5-triazine scaffold is a known pharmacophore in drug discovery, this document focuses on the specific properties and documented experimental procedures involving the triethyl ester derivative.[1][2]
Chemical Properties and Identification
This compound is a symmetrically substituted triazine derivative characterized by three ethoxycarbonyl groups. Its fundamental chemical data are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅N₃O₆[3][4] |
| Molecular Weight | 297.26 g/mol [3][4] |
| CAS Number | 898-22-6[3][4] |
| Appearance | White precipitate (as described for its hydrolysis product)[5] |
| Melting Point | 170-174 °C[3] |
| SMILES String | CCOC(=O)c1nc(nc(n1)C(=O)OCC)C(=O)OCC[3] |
| InChI Key | LKNPNZKIOSOWES-UHFFFAOYSA-N[3] |
Experimental Protocols
The following section details a documented experimental procedure for the base hydrolysis of this compound to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.[5]
Objective: To hydrolyze the ester groups of this compound to form the corresponding carboxylic acid.
Materials:
-
This compound (1.0 g, 3.36 mmol)[5]
-
Sodium hydroxide (NaOH) (0.672 g, 16.8 mmol)[5]
-
Water-ethanol mixture (1:1, 50 mL)[5]
-
0.1 M Hydrochloric acid (HCl)[5]
-
250 mL round-bottom flask[5]
-
Liebig condenser[5]
Procedure:
-
Add this compound to a 250 mL round-bottom flask equipped with a Liebig condenser.[5]
-
In a separate beaker, dissolve NaOH in the water-ethanol mixture to create a homogeneous solution.[5]
-
Add the NaOH solution dropwise to the flask containing the triazine compound.[5]
-
Heat the resulting mixture to reflux with stirring for 10 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.[5]
-
Adjust the pH of the solution to 2 using 0.1 M HCl, which will result in the formation of a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid.[5]
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its application in further synthesis.
Caption: Chemical structure of this compound.
Caption: Synthetic workflow starting from this compound.[5]
Applications in Drug Development and Materials Science
While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the 1,3,5-triazine core is a significant scaffold in medicinal chemistry.[1] Derivatives of 1,3,5-triazine have been investigated for a wide range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][2] The title compound serves as a versatile starting material for the synthesis of more complex triazine derivatives with potential therapeutic applications or for the development of novel materials such as liquid crystals.[5] For instance, the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides from this compound has been shown to yield materials with aggregation-induced emission and liquid crystalline properties.[5]
References
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-三嗪-2,4,6-三羧酸三乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Solubility of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on inferred solubility from synthetic and analytical procedures and outlines general methodologies for determining solubility. This information is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where this compound may serve as a key building block.
Compound Profile
-
IUPAC Name: this compound
-
CAS Number: 898-22-6
-
Molecular Formula: C₁₂H₁₅N₃O₆
-
Molecular Weight: 297.26 g/mol
-
Melting Point: 170-174 °C
Inferred Solubility in Common Solvents
| Solvent | Solubility Inference | Context |
| Chloroform (CHCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating sufficient solubility for analysis.[1] |
| Dichloromethane (DCM) | Likely Soluble | Often used in similar reaction conditions to chloroform for organic synthesis. |
| Ethanol (EtOH) | Partially Soluble / Soluble with heating | Utilized as a solvent in the synthesis of related triazine compounds, suggesting some degree of solubility, potentially enhanced by heating. |
| Benzene | Partially Soluble | Has been used as a solvent for the synthesis of a related triazine tricarboxylate, implying some solubility of the product. |
| Water | Insoluble | Based on its non-polar organic structure, it is expected to have very low solubility in water. |
| Diethyl Ether | Likely Sparingly Soluble | Often used for washing or precipitation of similar compounds, suggesting low solubility. |
| Hexane | Likely Insoluble | As a non-polar solvent, it is unlikely to dissolve this relatively polar molecule. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocols can be employed. These methods are standard in the pharmaceutical and chemical industries for characterizing new chemical entities.
3.1. Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery and provides a rapid assessment of a compound's solubility.
-
Objective: To determine the concentration of a compound at which precipitation occurs when a DMSO stock solution is added to an aqueous buffer.
-
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each dilution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 1-2 hours) with gentle shaking.
-
Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
3.2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is often referred to as the "gold standard" shake-flask method.
-
Objective: To measure the concentration of a saturated solution of a compound in a specific solvent at equilibrium.
-
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand for a period to let the undissolved solid settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative solubility data for this compound remains to be formally published, its behavior in various laboratory settings provides valuable qualitative insights. For drug development and other research applications requiring precise data, the standardized kinetic and thermodynamic solubility assays detailed in this guide are recommended. The provided workflow offers a systematic approach to generating reliable solubility profiles for this and other novel compounds.
References
An In-depth Technical Guide to the Thermal Stability of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. Due to the limited publicly available data on the thermal analysis of this specific compound, this guide incorporates data from closely related s-triazine derivatives to provide a robust understanding of its expected thermal behavior. The methodologies for key thermal analysis techniques are detailed to enable researchers to conduct further investigations.
Introduction to this compound
This compound is a symmetrically substituted s-triazine, a heterocyclic aromatic compound characterized by a six-membered ring containing three nitrogen and three carbon atoms. The stability of the triazine ring often imparts significant thermal resistance to its derivatives. The nature of the substituents on the ring, in this case, three ethyl carboxylate groups, plays a crucial role in the overall thermal properties of the molecule. Understanding the thermal stability is critical for applications in materials science and for determining the shelf-life and processing conditions in pharmaceutical development.
Physicochemical and Thermal Properties
Physical Properties
The known physical properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₆ | |
| Molecular Weight | 297.26 g/mol | |
| CAS Number | 898-22-6 | |
| Melting Point (°C) | 170-174 |
Comparative Thermal Stability Data
To infer the thermal stability of the target compound, TGA and DSC data from structurally similar triazine derivatives are presented in Table 2. These compounds include amides and other esters of the s-triazine core.
| Compound | Onset of Decomposition (°C) | Key Observations | Reference |
| 1,3,5-Triazine-2,4,6-tricarboxamide derivative | ~200 | Stable up to 200°C, with final decomposition at 330°C. | [1] |
| Annelated triazinylacetic acid ethyl esters | ~200 (in air) | Thermally stable up to approximately 200°C in an oxidative atmosphere. | [2] |
| Fused triazinylacetohydrazides | ~240 (in inert gas) | Decomposition begins around 240°C under inert conditions. | [3] |
| 2,4,6-Triamino-1,3,5-triazine (Melamine) | >336 | Highly stable, with decomposition occurring above its melting point of 336°C. | [4] |
Based on this comparative data, it is reasonable to hypothesize that this compound exhibits thermal stability up to its melting point range (170-174 °C) and likely begins to decompose at temperatures around 200 °C. The s-triazine ring itself is known to be highly stable, often resisting decomposition until temperatures exceed 550°C, with the initial degradation typically occurring at the substituent groups[5].
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of the sample as a function of temperature, identifying the onset of decomposition and subsequent degradation steps.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 3-10 mg) is accurately weighed and placed into a TGA pan (commonly alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which mass loss begins (onset of decomposition) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting point, phase transitions, and exothermic decomposition events.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.
-
Heating Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve heating from ambient temperature to a temperature above the expected melting point (e.g., 25 °C to 250 °C) at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed. An endothermic peak will indicate the melting point. A sharp exothermic peak following the melt can indicate decomposition.
Visualizations
Proposed Thermal Analysis Workflow
The logical flow for a comprehensive thermal stability analysis is depicted below.
Caption: Workflow for determining thermal stability.
Postulated Thermal Decomposition Pathway
Based on studies of similar triazine esters, a plausible initial decomposition pathway for this compound is proposed. The initial step likely involves the cleavage and degradation of the ethyl ester side chains.
Caption: Plausible thermal decomposition route.
Conclusion
While direct experimental TGA and DSC data for this compound are not available in the reviewed literature, a comprehensive analysis of its physical properties and data from structurally related compounds provides valuable insights into its thermal stability. The compound has a defined melting point of 170-174 °C and is expected to be thermally stable up to approximately 200 °C. Above this temperature, decomposition is likely initiated at the ethyl carboxylate substituents, with the highly stable s-triazine ring degrading at much higher temperatures. For definitive stability data, the experimental protocols for TGA and DSC outlined in this guide are strongly recommended.
References
- 1. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]
Commercial Sourcing and Synthetic Applications of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Triethyl 1,3,5-triazine-2,4,6-tricarboxylate serves as a versatile building block for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth overview of its commercial availability and a detailed experimental protocol for a key synthetic transformation.
The symmetric 1,3,5-triazine core of this molecule offers three reactive sites for further chemical modification, making it an attractive scaffold in medicinal chemistry. Its derivatives have been explored for a range of biological activities, highlighting its importance in the development of novel therapeutic agents.
Commercial Suppliers
This compound (CAS Number: 898-22-6) is readily available from several commercial chemical suppliers. The purity of the commercially available compound is typically around 97%. Pricing and available quantities vary by supplier. A summary of major suppliers and their offerings is presented below.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich (MilliporeSigma) | 97% | 5 g | $329.80 |
| Santa Cruz Biotechnology | - | Inquire | - |
| Alfa Chemistry | - | Inquire | - |
| Thermo Fisher Scientific | - | Inquire | - |
| TCI America | - | Inquire | - |
| Oakwood Chemical | - | Inquire | - |
| Combi-Blocks | - | Inquire | - |
| BLD Pharmatech | - | Inquire | - |
Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to visit the supplier's website for the most current pricing and availability.
Synthetic Utility and Experimental Protocol
A key application of this compound in drug discovery is its use as a precursor for the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides. The amidation reaction allows for the introduction of a wide variety of substituents at the 2, 4, and 6 positions of the triazine ring, enabling the creation of diverse chemical libraries for biological screening.
The following experimental protocol details the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides, a class of compounds with applications in materials science and potential as bioactive molecules.[1] This two-step process involves the initial hydrolysis of the triethyl ester to the corresponding tricarboxylic acid, followed by amidation.
Experimental Protocol: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxamide Derivatives
Step 1: Hydrolysis of this compound to 1,3,5-Triazine-2,4,6-tricarboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 g, 3.36 mmol).[1]
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.672 g, 16.8 mmol) in a 50 mL mixture of water and ethanol (1:1 v/v). Add this solution dropwise to the round-bottom flask containing the starting material.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 10 hours with continuous stirring.[1]
-
Work-up: After cooling the reaction mixture to room temperature, adjust the pH to 2 using 0.1 M hydrochloric acid. This will result in the formation of a white precipitate.[1]
-
Isolation: Collect the white precipitate by filtration, recrystallize it from ice-cold water, and dry to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid.[1]
Step 2: Amidation of 1,3,5-Triazine-2,4,6-tricarboxylic acid
-
Acid Chloride Formation: The resulting 1,3,5-triazine-2,4,6-tricarboxylic acid is then converted to the corresponding acid chloride. This is typically achieved by reacting with a chlorinating agent like oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).[1]
-
Amine Addition: In a separate two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), place the synthesized 1,3,4-triazinetricarbonyl trichloride. To this, add the desired primary or secondary amine dropwise. The reaction is typically carried out in a suitable solvent such as chloroform in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.[1]
-
Reaction: Stir the reaction mixture overnight at room temperature.[1]
-
Isolation: The resulting mixture is filtered to remove any solid byproducts. The filtrate is then typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 1,3,5-triazine-2,4,6-tricarboxamide. Further purification can be achieved by recrystallization or column chromatography.[1]
Synthetic Workflow
The overall synthetic pathway from this compound to a trisubstituted 1,3,5-triazine-2,4,6-tricarboxamide is depicted in the following workflow diagram.
Caption: Synthetic pathway for the preparation of 1,3,5-triazine-2,4,6-tricarboxamides.
This technical guide provides a starting point for researchers interested in utilizing this compound in their drug discovery and development efforts. The provided experimental protocol offers a reliable method for the synthesis of diverse carboxamide derivatives, opening avenues for the exploration of new chemical entities with potential therapeutic value.
References
An In-depth Technical Guide to the Safety and Handling of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The information is intended to support its safe use in research and development, particularly in the context of drug discovery where the triazine scaffold is of significant interest.[1][2][3][4][5][6]
Chemical and Physical Properties
This compound is a symmetrically substituted triazine ester. Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 898-22-6 | [7] |
| Molecular Formula | C₁₂H₁₅N₃O₆ | [7] |
| Molecular Weight | 297.26 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 170-174 °C | |
| Boiling Point | 451.1 ± 28.0 °C (Predicted) | |
| Solubility | No data available | |
| Flash Point | Not applicable | |
| Storage Class | 11 - Combustible Solids |
Hazard Identification and Safety Precautions
While specific toxicological data for this compound is limited, the general class of triazine compounds warrants careful handling.[8] The following precautions are based on available Safety Data Sheets (SDS) and general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: In case of dust formation, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.
Recommended Handling Procedures
The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
Toxicological Information: A Comparative Approach
| Triazine Derivative Class | Reported Toxicological/Biological Effects | Reference |
| Triazine Herbicides (e.g., Atrazine, Simazine) | Low to moderate acute toxicity. Potential for skin and eye irritation. Some are considered possible human carcinogens by the EPA. | [8][10][11] |
| Imidazolyl-1,3,5-triazine derivatives | Some derivatives have shown in vitro cytotoxic activity against human breast cancer cell lines. | [12] |
| Aminoquinoline-1,3,5-triazine derivatives | Certain compounds have exhibited cytotoxic activity against various cancer cell lines (HeLa, MCF-7, HL-60, and HepG2). | [1] |
| Chlorophenylamino-s-triazine derivatives | Some derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines. | [13] |
Given the lack of specific data, it is prudent to handle this compound with the same level of caution as other novel, biologically active compounds.
Experimental Protocols: Analytical Detection
In a research or development setting, it may be necessary to detect and quantify this compound in various matrices, for example, to monitor for contamination or in pharmacokinetic studies. While a specific method for this compound is not published, established analytical techniques for other triazine derivatives can be adapted.
Commonly used methods for the analysis of triazine compounds include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds.[14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for a wide range of pesticide residues, including triazines, offering high sensitivity and specificity.[14]
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A more accessible alternative to mass spectrometry-based methods, suitable for higher concentration samples.[14]
The following diagram illustrates a general workflow for the development of an analytical method for the quantification of a triazine compound like this compound.
Caption: General workflow for developing an analytical method for a triazine compound.
Relevance in Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Numerous derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[3][4][15] The symmetrical nature of this compound and its three ester functional groups make it an attractive starting material for the synthesis of diverse libraries of compounds for drug discovery.
The following diagram illustrates a conceptual workflow for utilizing a triazine scaffold, such as this compound, in a drug discovery program.
Caption: Conceptual workflow for utilizing a triazine scaffold in drug discovery.
Conclusion
This compound is a valuable research chemical, particularly for its potential as a scaffold in drug discovery. While specific toxicological data is lacking, a thorough understanding of its chemical and physical properties, combined with adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment, will ensure its safe handling. Researchers should be guided by the available information on structurally related triazine compounds and implement robust analytical methods for monitoring and control. As with any novel compound, a cautious and well-informed approach is paramount to mitigating potential risks.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. nj.gov [nj.gov]
- 9. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.flvc.org [journals.flvc.org]
- 11. HEALTH EFFECTS - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sciensage.info [sciensage.info]
Methodological & Application
Application Notes and Protocols for Covalent Organic Framework (COF) Synthesis using Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and thermal stability make them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery. Triazine-based COFs are of particular interest due to their nitrogen-rich frameworks, which can enhance their stability and provide active sites for functionalization.
This document provides detailed application notes and protocols for the synthesis of a triazine-based Covalent Organic Framework (COF) starting from Triethyl 1,3,5-triazine-2,4,6-tricarboxylate . The synthesis proceeds through a two-step process:
-
Hydrolysis: The initial triethyl ester is hydrolyzed to the corresponding 1,3,5-triazine-2,4,6-tricarboxylic acid .
-
Solvothermal Condensation: The resulting tricarboxylic acid is then reacted with a suitable linker, such as a diamine, under solvothermal conditions to form the COF.
These protocols are designed to be a comprehensive guide for researchers in the field, providing detailed methodologies and expected outcomes.
Data Presentation: Properties of Triazine-Based COFs
The following table summarizes key quantitative data for several reported triazine-based COFs, offering a comparative overview of their properties. While a COF directly synthesized from 1,3,5-triazine-2,4,6-tricarboxylic acid is not extensively reported, the data from structurally analogous triazine-based COFs provide valuable benchmarks.
| COF Name | Building Blocks | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlights | Reference |
| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) + 4,4′-biphenyldicarboxaldehyde | 2352 | 0.78 | Gas Separation | [1] |
| HHU-COF-2 | TAPT + 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | 0.73 | Gas Separation | [1] |
| CO₂-derived COF | 1,4-piperazinedicarboxaldehyde + Melamine | 945 | - | Proton Conductivity | [2] |
| TPTTPA-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) + 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 207.71 | - | Energy Storage | [3] |
| Amide-linked CTF | Pigment Orange 71 | 960 | 0.48 | Drug Loading and Release | [4] |
| SCAU-1 | Melamine + Dialdehyde | 110.27 | - | Solid-Phase Extraction | [5] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol details the conversion of the starting ester to the key tricarboxylic acid intermediate.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of ethanol and water.
-
Prepare a solution of NaOH in water and add it dropwise to the triazine solution. A typical molar ratio of NaOH to the ester is 5:1.
-
Heat the reaction mixture to reflux and maintain it for 10-12 hours with constant stirring.
-
After cooling to room temperature, carefully adjust the pH of the solution to approximately 2 using 0.1 M HCl. This will precipitate the 1,3,5-triazine-2,4,6-tricarboxylic acid as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to obtain the pure 1,3,5-triazine-2,4,6-tricarboxylic acid.
Protocol 2: Solvothermal Synthesis of a Triazine-Based COF
This protocol describes the condensation reaction between 1,3,5-triazine-2,4,6-tricarboxylic acid and a diamine linker to form a COF. p-Phenylenediamine is suggested as a common linker.
Materials:
-
1,3,5-triazine-2,4,6-tricarboxylic acid (from Protocol 1)
-
p-Phenylenediamine (or other suitable diamine linker)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous acetic acid (6 M)
Procedure:
-
In a Pyrex tube, add 1,3,5-triazine-2,4,6-tricarboxylic acid and p-phenylenediamine in a 1:1.5 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., in a 1:1 v/v ratio).
-
Sonicate the mixture for 15 minutes to ensure homogeneous dispersion of the monomers.
-
Add aqueous acetic acid (e.g., 0.2 mL per 1 mL of solvent mixture) to the suspension. Acetic acid acts as a catalyst for the reversible imine bond formation.
-
Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a solid precipitate (the COF) should be visible.
-
Collect the solid by filtration and wash it sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Dry the COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight.
Application in Drug Delivery
The resulting triazine-based COF, with its porous structure and potential for hydrogen bonding via the carboxylic acid groups (if the reaction is incomplete or designed to have free carboxyl groups) and triazine nitrogen atoms, is a promising candidate for drug delivery applications. The loading of therapeutic agents can be achieved by soaking the activated COF in a concentrated drug solution. The release of the drug can be triggered by changes in the physiological environment, such as pH. For instance, the protonation/deprotonation of the triazine nitrogens and any residual carboxylic acid groups can influence the host-guest interactions, leading to a pH-responsive release profile.[6][7][8]
Protocol 3: Drug Loading into the Triazine-Based COF
This protocol outlines a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized COF.
Materials:
-
Activated triazine-based COF
-
5-Fluorouracil (or other desired drug)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Activate the synthesized COF by heating under vacuum to remove any trapped solvent molecules.
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS for water-soluble drugs).
-
Immerse a known amount of the activated COF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for drug diffusion into the COF pores.
-
Collect the drug-loaded COF by centrifugation or filtration.
-
Wash the loaded COF with the pure solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded COF under vacuum.
-
The amount of loaded drug can be quantified by measuring the change in drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC.
Visualizations
Logical Relationship of the Synthesis Process
Caption: Workflow for the two-step synthesis of a triazine-based COF.
Experimental Workflow for COF Synthesis and Drug Loading
Caption: Experimental workflow for COF synthesis and subsequent drug loading.
Potential Signaling Pathway Inhibition by a Drug Released from a COF
This diagram illustrates a hypothetical scenario where a drug released from the COF inhibits a cancer-related signaling pathway.
Caption: Inhibition of a signaling pathway by a drug released from a COF.
References
- 1. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of a novel triazine-based covalent organic framework for solid-phase extraction of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinoline functionalized covalent organic framework as a pH sensitive carrier for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazone-functionalized nanoscale covalent organic frameworks as a nanocarrier for pH-responsive drug delivery enhanced anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate as a Linker for Porous Materials in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triethyl 1,3,5-triazine-2,4,6-tricarboxylate as a precursor to a versatile linker for the synthesis of porous materials, particularly Metal-Organic Frameworks (MOFs), and their application in drug delivery. Detailed protocols for the synthesis of the linker, a representative porous material, and subsequent drug loading and release studies are provided.
Introduction
Triazine-based porous materials have garnered significant attention due to their high nitrogen content, structural stability, and tunable porosity, making them excellent candidates for applications in gas storage, catalysis, and biomedicine.[1] this compound serves as a key precursor, which upon hydrolysis, yields 1,3,5-triazine-2,4,6-tricarboxylic acid. This C3-symmetric, rigid, and planar molecule is an excellent multitopic ligand for the construction of highly ordered and porous two- and three-dimensional coordination polymers.[2] The resulting porous materials, such as MOFs, can serve as efficient nanocarriers for drug delivery, offering high drug loading capacities and the potential for controlled, stimuli-responsive release.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic Acid Linker
This protocol details the hydrolysis of this compound to its corresponding tricarboxylic acid, the active linker for porous material synthesis.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 0.1 M
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve a specific amount of this compound in a 1:1 (v/v) mixture of ethanol and water.
-
Separately, prepare a solution of NaOH in a 1:1 mixture of water and ethanol.
-
Slowly add the NaOH solution dropwise to the solution of the triethyl ester while stirring.
-
Heat the resulting mixture to reflux and maintain for approximately 10 hours with continuous stirring.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Adjust the pH of the solution to 2 using 0.1 M HCl. A white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid will form.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with ice-cold water to remove any remaining impurities.
-
Dry the purified 1,3,5-triazine-2,4,6-tricarboxylic acid in an oven. A yield of approximately 97% can be expected.[2]
Protocol 2: Synthesis of a Representative Triazine-Based MOF (MOF-S1 analogue)
This protocol describes a solvothermal method for the synthesis of a zinc-based MOF using a triazine-tricarboxylate linker, analogous to the synthesis of MOF-S1 which utilizes a structurally similar, extended linker.[4]
Materials:
-
1,3,5-Triazine-2,4,6-tricarboxylic acid (or its elongated derivative like 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine for MOF-S1)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Glass vial or Teflon-lined autoclave
-
Oven
-
Filtration apparatus
-
Ethanol for washing
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate in DMF.
-
In a separate beaker, dissolve the triazine-tricarboxylic acid linker in DMF.
-
Pour the linker solution into the zinc nitrate solution while stirring.
-
Seal the vial and place it in a preheated oven at 105 °C for 14 hours.
-
After the reaction, allow the vial to cool down to room temperature. Crystalline product should be visible.
-
Collect the crystals by filtration.
-
Wash the collected crystals with fresh DMF and then with ethanol to remove unreacted starting materials and solvent.
-
Dry the final MOF product under vacuum.
Protocol 3: Ibuprofen Loading into the Triazine-Based MOF
This protocol outlines a general procedure for loading a model drug, ibuprofen, into the synthesized porous triazine-based MOF.
Materials:
-
Synthesized and activated triazine-based MOF
-
Ibuprofen
-
A suitable solvent in which ibuprofen is highly soluble (e.g., ethanol or n-hexane)
-
Shaker or sonicator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a concentrated solution of ibuprofen in the chosen solvent.
-
Disperse a known amount of the activated MOF in the ibuprofen solution.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the diffusion of ibuprofen into the MOF pores.
-
Separate the ibuprofen-loaded MOF from the solution by centrifugation.
-
Wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.
-
Dry the ibuprofen-loaded MOF under vacuum.
-
Determine the amount of loaded ibuprofen by measuring the concentration of the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of ibuprofen (e.g., 222 nm in n-hexane).[5]
Protocol 4: In Vitro pH-Responsive Release of Ibuprofen
This protocol describes how to evaluate the pH-triggered release of ibuprofen from the loaded triazine-based MOF.
Materials:
-
Ibuprofen-loaded triazine-based MOF
-
Phosphate buffered saline (PBS) solutions at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0-6.5 for tumor or inflammatory microenvironments)
-
Thermostatically controlled shaker or water bath set at 37 °C
-
Centrifuge or syringe filters
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the ibuprofen-loaded MOF in a specific volume of PBS at the desired pH (e.g., pH 7.4 and pH 5.5).
-
Place the samples in a shaker or water bath at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Separate the MOF particles from the aliquot by centrifugation or filtration.
-
Measure the concentration of released ibuprofen in the supernatant using a UV-Vis spectrophotometer.
-
Replenish the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Data Presentation
The following tables summarize representative quantitative data for triazine-based porous materials.
Table 1: Physicochemical Properties of a Representative Triazine-Based MOF (MOF-S1) [4]
| Property | Value |
| BET Surface Area | ~491 m²/g |
| Langmuir Surface Area | 711 m²/g |
| Micropore Volume | 0.146 cm³/g |
| Median Pore Width | ~6.5 Å |
Note: MOF-S1 is synthesized using an elongated triazine-based linker, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), and serves as a close analogue.
Table 2: Representative Drug Loading and Release Data for MOFs
| MOF System | Drug | Loading Capacity (mg/g) | Release Conditions | Cumulative Release (%) | Reference |
| medi-MOF-2 | Ibuprofen | 160 | PBS buffer | - | [5] |
| Functionalized Cu-MOF | Ibuprofen | 1530.20 | - | 79.62 | [5] |
| ZIF-8 | 5-FU | - | pH 5.0 (24h) | > twice the release at pH 7.4 | [3] |
Note: This table provides examples of drug loading and release from different MOFs to illustrate the potential of these materials. Data for a MOF synthesized directly from 1,3,5-triazine-2,4,6-tricarboxylic acid is not currently available in the literature.
Visualizations
Caption: Experimental workflow from linker synthesis to drug delivery application.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. 1,3,5-Triazine-2,4,6-tricarboxylic Acid|CAS 87145-66-2 [benchchem.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. mdpi.com [mdpi.com]
- 5. Functionalization of a porous copper(ii) metal–organic framework and its capacity for loading and delivery of ibuprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol for the Hydrolysis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Triazine-2,4,6-tricarboxylic acid is a versatile tripodal linker molecule with significant applications in the fields of supramolecular chemistry, materials science, and drug development.[1] Its rigid, planar, and electron-deficient triazine core, functionalized with three carboxylic acid groups, makes it an ideal building block for the synthesis of Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and other complex supramolecular assemblies.[1] The efficient synthesis of this key precursor is paramount for advancing research in these areas.
This document provides a detailed protocol for the high-yield synthesis of 1,3,5-triazine-2,4,6-tricarboxylic acid via the base-catalyzed hydrolysis of its corresponding triester, triethyl 1,3,5-triazine-2,4,6-tricarboxylate.[1][2] This method is robust, reproducible, and provides the target compound in excellent purity and yield.
Reaction Scheme
Caption: Reaction scheme for the hydrolysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the hydrolysis protocol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Water-Ethanol (1:1) |
| Reaction Time | 10 hours |
| Reaction Temperature | Reflux |
| Product Yield | 97% |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.68 (s, 3H, OH) |
| FTIR (KBr, cm⁻¹) | 3447, 1744, 1651, 1416, 1248, 852 |
Data sourced from Oriental Journal of Chemistry.[2]
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (1.0 g, 3.36 mmol)
-
Sodium hydroxide (NaOH) (0.672 g, 16.8 mmol)
-
Deionized water
-
Ethanol
-
0.1 M Hydrochloric acid (HCl)
-
-
Equipment:
-
250 mL round-bottom flask
-
Liebig condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Rotary evaporator
-
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1,3,5-triazine-2,4,6-tricarboxylic acid.
Procedure
-
Preparation of the Sodium Hydroxide Solution: In a beaker, dissolve 0.672 g (16.8 mmol) of sodium hydroxide in 50 mL of a 1:1 mixture of deionized water and ethanol. Stir until the sodium hydroxide is completely dissolved to form a homogeneous solution.
-
Reaction Setup: Place 1.0 g (3.36 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Initiation of the Reaction: Add the prepared sodium hydroxide solution dropwise to the round-bottom flask containing the triethyl ester.
-
Reflux: Attach a Liebig condenser to the flask and heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 10 hours.
-
Workup - Acidification: After 10 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Precipitation: Carefully adjust the pH of the solution to 2 using 0.1 M hydrochloric acid. The addition of acid will cause a white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid to form.
-
Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Recrystallize the collected solid from ice-cold deionized water to enhance its purity.
-
Drying: Filter the recrystallized product and dry it thoroughly to obtain a fine white powder. The expected yield is approximately 0.7 g (97%).[2]
Characterization
The identity and purity of the synthesized 1,3,5-triazine-2,4,6-tricarboxylic acid can be confirmed by standard analytical techniques such as ¹H NMR and FTIR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show a singlet at approximately δ 10.68 ppm, corresponding to the three carboxylic acid protons.[2]
-
FTIR (KBr): The infrared spectrum should exhibit characteristic peaks at approximately 3447 cm⁻¹ (O-H stretch), 1744 cm⁻¹ (C=O stretch), and other fingerprint vibrations confirming the structure.[2]
Safety Precautions
-
Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves and safety glasses, as they are corrosive.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; ensure that the heating mantle is in good working condition and there are no open flames in the vicinity.
References
Application Notes and Protocols for the Amidation of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,3,5-triazine-2,4,6-tricarboxamides from triethyl 1,3,5-triazine-2,4,6-tricarboxylate. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The ability to readily introduce diverse amine functionalities via amidation makes this a versatile platform for drug discovery and development.
Two primary approaches for the amidation of this compound are presented: a two-step protocol involving the hydrolysis of the triester to the corresponding tricarboxylic acid followed by amide coupling, and a direct amidation (aminolysis) of the triester.
Two-Step Amidation Protocol via Hydrolysis and Acylation
This method proceeds in two distinct steps: the basic hydrolysis of the triethyl ester to form 1,3,5-triazine-2,4,6-tricarboxylic acid, followed by the conversion of the carboxylic acid to the desired tricarboxamide. This approach is well-documented and offers a reliable route to the target compounds.[1]
Diagram: Two-Step Amidation Workflow
Caption: Workflow for the two-step synthesis of 1,3,5-triazine-2,4,6-tricarboxamides.
Experimental Protocol: Two-Step Amidation
Step 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic acid [1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, place this compound (1.0 g, 3.36 mmol).
-
Reagent Preparation: In a separate beaker, dissolve sodium hydroxide (0.672 g, 16.8 mmol) in a 50 mL mixture of water and ethanol (1:1 v/v) to create a homogeneous solution.
-
Reaction: Add the sodium hydroxide solution dropwise to the flask containing the triester.
-
Heating: Heat the reaction mixture to reflux and maintain stirring for 10 hours.
-
Work-up: After cooling the reaction to room temperature, adjust the pH of the solution to 2 using 0.1 M HCl. This will cause a white precipitate to form.
-
Isolation: Collect the white precipitate by filtration, recrystallize from ice-cold water, and dry to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.
Step 2: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxamide (Example with 1-aminododecane) [1]
-
Acyl Chloride Formation: In a two-neck round-bottom flask, treat 1,3,5-triazine-2,4,6-tricarboxylic acid with oxalyl chloride in the presence of a catalytic amount of DMF to form 1,3,4-triazinetricarbonyl trichloride. Detailed conditions for this step were not provided in the source material but would follow standard procedures for acid chloride formation.
-
Amidation: Dissolve the resulting 1,3,4-triazinetricarbonyl trichloride in chloroform.
-
Amine Addition: Add 1-aminododecane and triethylamine to the solution.
-
Reaction: Stir the reaction mixture to allow for the formation of the tricarboxamide.
-
Isolation: The product can be isolated and purified using standard techniques such as extraction and chromatography.
Quantitative Data: Two-Step Protocol
| Step | Product | Reagents | Conditions | Yield |
| 1 | 1,3,5-Triazine-2,4,6-tricarboxylic acid | NaOH, H2O/EtOH | Reflux, 10 h | 97% |
| 2 | N,N',N''-tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide | 1-aminododecane, Et3N, CHCl3 | - | 52% |
Direct Amidation Protocol (Aminolysis)
Direct amidation of esters with amines, also known as aminolysis, is a more atom-economical approach. However, for this compound, this reaction can be challenging due to the electronically withdrawn nature of the triazine ring, which can deactivate the ester groups towards nucleophilic attack. Elevated temperatures or catalytic conditions may be necessary to drive the reaction to completion. While specific literature on the direct aminolysis of this particular substrate is limited, a general protocol can be proposed based on standard amidation procedures.
Diagram: Direct Amidation Pathway
Caption: General pathway for the direct amidation of this compound.
General Experimental Protocol: Direct Amidation
This protocol provides a general starting point for the direct amidation. Optimization of the solvent, temperature, and catalyst (if any) will likely be required for specific amines.
-
Reaction Setup: In a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and the desired amine (3-10 equivalents).
-
Solvent: A high-boiling point, inert solvent such as toluene, xylene, or DMF can be used. In some cases, the reaction may be run neat using an excess of the amine as the solvent.
-
Conditions (select one):
-
Thermal: Heat the reaction mixture at a high temperature (e.g., 100-160 °C) for an extended period (12-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
Catalytic: Add a catalyst such as a Lewis acid (e.g., Ti(OiPr)4, ZrCl4) or a base (e.g., DBU, NaH). The reaction may proceed at a lower temperature with the addition of a catalyst.
-
Microwave-Assisted: Perform the reaction in a dedicated microwave reactor. This can significantly reduce the reaction time.
-
-
Work-up: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, trituration, or column chromatography on silica gel to yield the desired 1,3,5-triazine-2,4,6-tricarboxamide.
Considerations for Direct Amidation
-
Amine Nucleophilicity: More nucleophilic amines (e.g., primary aliphatic amines) are expected to react more readily than less nucleophilic amines (e.g., anilines).
-
Stoichiometry: An excess of the amine is often used to drive the equilibrium towards the product side.
-
Byproducts: The main byproduct is ethanol, which needs to be removed for the reaction to proceed to completion, especially under thermal conditions.
Applications in Drug Development
The 1,3,5-triazine-2,4,6-tricarboxamide scaffold is a versatile platform for the development of new therapeutic agents. By varying the amine substituents, libraries of compounds can be synthesized and screened for a wide range of biological activities. The three-fold symmetry of the core allows for the presentation of multiple pharmacophoric groups, which can lead to enhanced binding affinity and potency. The synthetic routes outlined in these notes provide a practical means for accessing these promising compounds for further investigation in drug discovery programs. The s-triazine core is present in several commercial drugs, highlighting its importance in medicinal chemistry.
References
Application Notes and Protocols for the Synthesis of Nitrogen-Rich Polymers from Triethyl 1,3,5-Triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the utilization of triethyl 1,3,5-triazine-2,4,6-tricarboxylate in the synthesis of nitrogen-rich polymeric materials. The primary route involves a two-step process: the hydrolysis of the triethyl ester to its corresponding tricarboxylic acid, followed by polycondensation with amine-containing monomers to form robust, porous polymers with potential applications in catalysis, gas storage, and as functional materials in drug development.
Introduction
Triazine-based structures are of significant interest for the development of nitrogen-rich porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are valued for their high thermal stability, tunable porosity, and the presence of abundant nitrogen sites, which can be leveraged for a variety of applications. This compound serves as a key precursor, which, after conversion to the more reactive 1,3,5-triazine-2,4,6-tricarboxylic acid, acts as a tripodal monomer for the construction of extended polymeric networks. The resulting amide-linked polymers are a class of materials with exceptional stability and functionality.
Key Applications
The nitrogen-rich polymers synthesized from this triazine precursor are promising candidates for:
-
Heterogeneous Catalysis: The high density of nitrogen atoms within the polymer framework can act as basic sites or as ligands for metal nanoparticles, facilitating a range of organic transformations.
-
Gas Adsorption and Storage: The porous nature and the affinity of nitrogen for gases like CO2 make these materials suitable for carbon capture and other gas separation applications.
-
Drug Delivery: The tunable pore sizes and biocompatibility of certain triazine-based polymers are being explored for controlled drug release systems.
Experimental Protocols
The synthesis of nitrogen-rich polymers from this compound is typically a two-stage process. First, the triester is hydrolyzed to the tricarboxylic acid. The tricarboxylic acid is then converted to its more reactive acid chloride derivative, which subsequently undergoes polycondensation with a suitable polyamine.
Stage 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic Acid
This protocol details the base-catalyzed hydrolysis of this compound.
Materials:
-
Triethyl-1,3,5-triazine-2,4,6-tricarboxylate (1.0 g, 3.36 mmol)
-
Sodium hydroxide (NaOH) (0.672 g, 16.8 mmol)
-
Water-ethanol mixture (1:1, 50 mL)
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
Transfer triethyl-1,3,5-triazine-2,4,6-tricarboxylate to a 250 mL round-bottom flask equipped with a reflux condenser.[1]
-
In a separate beaker, dissolve NaOH in the water-ethanol mixture to form a homogeneous solution.[1]
-
Add the NaOH solution dropwise to the flask containing the triethyl ester.[1]
-
Heat the resulting mixture to reflux and maintain for 10 hours with continuous stirring.[1]
-
After reflux, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to 2 using 0.1 M HCl, which will result in the formation of a white precipitate.[1]
-
Filter the precipitate, recrystallize from ice-cold water, and dry to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid as a white solid.[1] A typical yield for this reaction is approximately 97%.[1][2]
Stage 2, Option A: Synthesis of 1,3,5-Triazine-2,4,6-tricarbonyl trichloride
For subsequent polymerization, the tricarboxylic acid is often converted to the more reactive triacyl chloride.
Materials:
-
1,3,5-Triazine-2,4,6-tricarboxylic acid (0.5 g, 2.35 mmol)
-
Dimethylformamide (DMF) (40 mL)
-
Oxalyl chloride (1 mL, 7.75 mmol)
Procedure:
-
Place 1,3,5-triazine-2,4,6-tricarboxylic acid in a 250 mL two-necked round-bottom flask and hold under vacuum for 10 minutes.
-
Introduce a nitrogen atmosphere and add DMF, then stir the mixture at 0°C for 1 hour.[1]
-
Add oxalyl chloride dropwise to the solution.[1]
-
Allow the solution to stir at room temperature overnight.[1]
-
To remove excess oxalyl chloride, heat the mixture at 70°C for 2 hours.[1]
-
Cool the solution to room temperature. The resulting solution of 1,3,5-triazine-2,4,6-tricarbonyl trichloride can be used directly in the next polymerization step.[1]
Stage 2, Option B: Direct Polycondensation of 1,3,5-Triazine-2,4,6-tricarboxylic Acid
While conversion to the acid chloride is common, direct polycondensation of the tricarboxylic acid with polyamines can be achieved using phosphorylation methods.
General Procedure for Aromatic Polyamide Synthesis:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic diacid monomer (e.g., 1,3,5-triazine-2,4,6-tricarboxylic acid) and LiCl in N-methylpyrrolidone (NMP) and pyridine.[3]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add the diamine monomer and triphenyl phosphite (TPP) to the solution.[3]
-
Heat the reaction mixture to 105°C and maintain for 3 hours.[3]
-
Precipitate the resulting polymer solution in ethanol and wash thoroughly with hot water and ethanol.[3]
-
Dry the polymer under vacuum at 100°C.[3]
Polymer Characterization Data
The properties of nitrogen-rich polymers derived from triazine-based monomers can vary significantly based on the co-monomer and the synthetic conditions employed. The following table summarizes typical data for related triazine-based porous organic polymers.
| Property | Value | Reference |
| BET Surface Area | 1059 m²/g | [4] |
| CO2 Uptake | 16.5 wt% at 263 K and 100 kPa | [4] |
| Thermal Stability | Stable up to 580 °C | [4] |
Visualizing the Synthesis Pathway
The overall synthetic strategy can be visualized as a two-step process, starting from the hydrolysis of the triethyl ester, followed by the polycondensation reaction.
Caption: Synthetic workflow for nitrogen-rich polymers.
The logical relationship for forming a porous polymer network involves the reaction of a trifunctional monomer with a difunctional or trifunctional comonomer.
Caption: Logical diagram of porous polymer network formation.
References
- 1. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 2. 1,3,5-Triazine-2,4,6-tricarboxylic Acid|CAS 87145-66-2 [benchchem.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. mdpi.com [mdpi.com]
Experimental setup for high-yield synthesis of triazine derivatives
An increasing demand for efficient and sustainable chemical processes has driven the development of advanced synthetic methodologies for 1,3,5-triazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Traditional synthesis methods often require harsh reaction conditions and long reaction times, leading to moderate yields.[1] This document details high-yield experimental setups for synthesizing triazine derivatives, focusing on modern techniques such as microwave-assisted synthesis, sonochemistry, and multi-component reactions. These protocols are designed for researchers, scientists, and drug development professionals seeking to optimize the production of these valuable compounds.
Methodologies for High-Yield Synthesis
Several advanced techniques have been developed to improve the efficiency, yield, and environmental footprint of triazine synthesis. These methods offer significant advantages over conventional heating approaches.
-
Microwave-Assisted Synthesis: Microwave irradiation has become a widely used tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures, leading to dramatic reductions in reaction times and often higher yields.[4][5] This technique is particularly effective for the synthesis of both symmetrical and unsymmetrical 1,3,5-triazines.[1]
-
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This green chemistry approach can significantly shorten reaction times, improve yields, and often allows for synthesis in aqueous media, reducing the need for organic solvents.[3][6][7]
-
Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the initial reactants. These one-pot syntheses are highly efficient and can be performed without a catalyst, providing a rapid route to a variety of triazine derivatives.[8][9]
-
Solvent-Free and Catalytic Synthesis: To further enhance sustainability, solvent-free reaction conditions, often coupled with microwave irradiation or the use of recyclable, environmentally benign catalysts like silica-supported Lewis acids, have been developed.[1][10]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various high-yield synthesis protocols for triazine derivatives, allowing for a clear comparison of their efficiency.
Table 1: Microwave-Assisted Synthesis of Triazine Derivatives
| Starting Materials | Key Reagents/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, 2-phenylethylamine | Na₂CO₃, TBAB, DMF | 150 | 150 s | up to 88 | [6][7] |
| 5-aminopyrazole, N-carbetoxythiourea intermediate | N/A | 100 | 5 min | 77 (overall) | [11] |
| Substituted benzoyl benzotriazolides, metformin | TEA, DMF | 100 | 3 h | up to 92 | [2] |
| 4-substituted aniline, 6-membered cyclic amines | Dioxane/Na₂CO₃ | N/A (400 W) | 10 min | 88 - 93.1 | [12] |
| Cyanuric chloride, phenylethylamine, tryptamines | N/A | N/A (50 W) | 2.5 min | > 50 |[13] |
Table 2: Ultrasound-Assisted Synthesis of Triazine Derivatives
| Starting Materials | Key Reagents/Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3,5-triazine intermediate, various amines | Na₂CO₃, TBAB, Water | Room Temp. | 5 min | > 75 | [3][6][7] |
| Melamine, formaldehyde, 2-aminopyridine | Ethanol | Room Temp. | 30-35 min | 84 | [7] |
| 4,6-disubstituted-1,3,5-triazine, hydrazone | Acetic acid, Ethanol | 40 °C | 30-60 min | up to 96 | [7] |
| s-triazine based chalcone, phenyl hydrazine | Amberlyst-15, Acetic acid | N/A | 30-35 min | 89 - 93 | [14] |
| 1,2,4-triazole, 2-bromoacetamides | N/A | 45-55 °C | 40-80 min | 75 - 89 |[15] |
Table 3: Multi-Component & Other High-Yield Syntheses
| Method | Starting Materials | Key Reagents/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Multi-Component | Arylaldehydes, thiourea, trimethyl orthoformate | DMF | 80 | 5 h | up to 87 | [9] |
| Solvent-Free | Aminopyridine derivatives, dibromomethane | Dibromomethane | N/A | N/A | 80 - 90 | [16] |
| Solvent-Free Catalytic | Nitriles | Silica-supported Lewis acids | N/A | 24 h (conv. heat) | N/A | [10] |
| Reflux (Conventional) | 2-chloro-4,6-disubstituted-s-triazine, hydrazine hydrate, aldehydes | Acetic acid, Ethanol | Reflux | 4-6 h | Good |[17] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Morpholine-Functionalized 1,3,5-Triazines[6][7]
This protocol describes the final nucleophilic substitution step to yield the target compounds.
-
Reactant Preparation: In a microwave-safe vial, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), the selected amine (e.g., 2-phenylethylamine, 1.1 mmol), sodium carbonate (Na₂CO₃, 2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Solvent Addition: Add dimethylformamide (DMF, 3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a 50 W microwave reactor. Irradiate the mixture at 150 °C for 150 seconds.
-
Work-up: After cooling, pour the reaction mixture into cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final product. Yields for various derivatives range from 54% to 96%.[6]
Protocol 2: Ultrasound-Assisted Synthesis in Aqueous Media[3][6][7]
This protocol provides a greener alternative to the microwave-assisted method.
-
Reactant Preparation: In a suitable reaction vessel, combine the 1,3,5-triazine intermediate (1 mmol), the desired amine (1.1 mmol), sodium carbonate (2 mmol), and TBAB (0.1 mmol).
-
Solvent Addition: Add water as the main solvent, with a catalytic amount of DMF if necessary to improve solubility.
-
Sonication: Immerse the vessel in an ultrasonic bath or use a probe sonicator. Apply ultrasonic irradiation (e.g., 70% amplitude) at room temperature for 5 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. This method typically achieves yields greater than 75%.[3]
Protocol 3: Catalyst-Free, One-Pot Multi-Component Synthesis[8][9]
This protocol describes the synthesis of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones.
-
Reactant Combination: In a sealed reaction tube, mix an arylaldehyde (1.0 mmol), thiourea (2.5 mmol), and a trialkyl orthoformate (e.g., trimethyl orthoformate, 1.0 mmol).
-
Solvent Addition: Add DMF (1 mL) to the mixture.
-
Heating: Heat the reaction mixture at 80 °C for 5 hours.
-
Work-up: After cooling to room temperature, add water to the mixture and stir.
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from ethanol to yield the desired product. A scaled-up 10 mmol reaction of benzaldehyde, thiourea, and trimethyl orthoformate yielded the product in 87% yield.[9]
Visualizations
The following diagrams illustrate key experimental workflows and reaction pathways.
References
- 1. soc.chim.it [soc.chim.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents | MDPI [mdpi.com]
- 16. Solvent-Free and Efficient One-Pot Strategy for Synthesis of the Triazine-Heterocycle Azacyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]
Characterization of COFs synthesized from Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Topic: Characterization of COFs Synthesized from Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities.[1] Triazine-based COFs, in particular, have garnered significant interest due to their high nitrogen content, exceptional thermal and chemical stability, and promising applications in gas storage, catalysis, and drug delivery.[2][3][4] This document provides a detailed protocol for the synthesis and characterization of a representative triazine-based COF. While direct synthesis from this compound is not widely documented, a common and effective route involves the initial hydrolysis of the ester to 1,3,5-triazine-2,4,6-tricarboxylic acid, followed by condensation with a suitable linker.[5]
I. Synthesis Protocol: Solvothermal Synthesis of a Triazine-Based COF
This protocol details a solvothermal synthesis method, a widely used technique for producing crystalline COFs.[1][6] The procedure involves the reaction of a trigonal triazine-based monomer with a linear diamine linker in a sealed vessel under elevated temperature and pressure.
A. Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
1,4-Phenylenediamine (or a similar linear diamine linker)
-
1,4-Dioxane
-
Mesitylene
-
N,N-Dimethylformamide (DMF)
-
Acetone
B. Equipment:
-
Round-bottom flask with reflux condenser
-
Pyrex tube or similar pressure-rated vessel
-
Oven or heating mantle
-
Sintered glass funnel
-
Soxhlet extractor
-
Vacuum oven
C. Step-by-Step Procedure:
-
Hydrolysis of this compound:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of NaOH.
-
Reflux the mixture for several hours to facilitate complete hydrolysis.[5]
-
After cooling, acidify the solution with HCl to precipitate the 1,3,5-triazine-2,4,6-tricarboxylic acid.
-
Filter the white precipitate, wash with cold water, and dry under vacuum.
-
-
Solvothermal Synthesis of the COF:
-
In a Pyrex tube, combine 1,3,5-triazine-2,4,6-tricarboxylic acid and 1,4-phenylenediamine in a molar ratio of 2:3.
-
Add a mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v) as the solvent.
-
Seal the tube and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).[7]
-
-
Purification and Activation of the COF:
-
After the reaction, cool the vessel to room temperature.
-
Collect the resulting solid powder by filtration and wash it sequentially with DMF and acetone.
-
Further purify the product by Soxhlet extraction with a suitable solvent (e.g., acetone) for 24 hours to remove any unreacted monomers and residual solvent.
-
Activate the COF by drying it under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours.
-
II. Characterization of the Synthesized Triazine-Based COF
A comprehensive characterization is crucial to confirm the successful synthesis of the COF and to evaluate its properties. The following are standard techniques employed for this purpose.
A. Powder X-ray Diffraction (PXRD):
PXRD is used to determine the crystallinity and a preliminary structural model of the synthesized COF. A highly crystalline COF will exhibit sharp and well-defined diffraction peaks. For a typical triazine-based COF with a hexagonal pore structure, characteristic peaks corresponding to the (100), (110), (200), and (001) planes are expected.[8][9]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is employed to confirm the formation of the covalent linkages (e.g., imine bonds) and the disappearance of the functional groups of the starting materials. Key spectral features to observe include the appearance of a C=N stretching vibration for imine-linked COFs (around 1600-1620 cm⁻¹) and the disappearance of the N-H stretching vibrations of the amine linker and the C=O stretching of the carboxylic acid.[10][11]
C. Thermogravimetric Analysis (TGA):
TGA is used to assess the thermal stability of the COF. Triazine-based COFs are known for their high thermal stability, often exhibiting decomposition temperatures above 300 °C.[8][12] The TGA curve provides information on the temperature at which the framework starts to decompose.
D. Nitrogen Adsorption-Desorption Analysis (BET Analysis):
Nitrogen physisorption measurements at 77 K are performed to determine the porosity of the COF. The resulting isotherm is used to calculate the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. Triazine-based COFs typically exhibit high surface areas, which is a key characteristic for applications in adsorption and catalysis.[2][8]
III. Quantitative Data Summary
The following table summarizes representative quantitative data obtained from the characterization of a triazine-based COF synthesized via a similar methodology.
| Characterization Technique | Parameter | Typical Value | Reference |
| PXRD | Main Diffraction Peak (2θ) | ~2.3° - 5.7° | [8][9] |
| FT-IR | Imine (C=N) Stretch (cm⁻¹) | ~1600 | [10] |
| TGA | Decomposition Temperature (°C) | > 300 | [12] |
| BET Analysis | Surface Area (m²/g) | 279 - 2352 | [7][8] |
| Pore Volume (cm³/g) | ~0.50 | [8] |
IV. Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of a triazine-based COF.
Diagram 2: Characterization Workflow
Caption: Standard workflow for COF characterization.
Diagram 3: Logical Relationship of COF Properties and Applications
Caption: Key properties of triazine COFs and their applications.
V. Potential Applications in Drug Development
The unique properties of triazine-based COFs make them promising candidates for various applications in the field of drug development:
-
Drug Delivery: The high porosity and large surface area of these COFs allow for the loading and controlled release of therapeutic agents.[3][4] The tunable functionality of the framework can be exploited to enhance drug loading capacity and to target specific cells or tissues.
-
Biocatalysis: The robust nature of COFs makes them suitable as solid supports for enzymes, enabling their use as heterogeneous biocatalysts in the synthesis of pharmaceuticals.
-
Sensing and Diagnostics: The ordered porous structure and the presence of heteroatoms can be utilized for the development of sensitive and selective sensors for biologically relevant molecules.
Disclaimer: This document provides a generalized protocol and representative data based on published literature for triazine-based COFs. The specific reaction conditions and resulting material properties may vary depending on the exact precursors and experimental setup used. Researchers should always adhere to standard laboratory safety practices.
References
- 1. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 2. Crystalline Covalent Organic Frameworks from Triazine Nodes as Porous Adsorbents for Dye Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTF-1 triazine framework as a drug delivery surface for the anticancer drugs carmustine and temozolomide: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application of Triazine-Based Covalent Organic Frameworks in Gas Storage and Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of triazine-based Covalent Organic Frameworks (COFs) in the fields of gas storage and separation. It includes comprehensive experimental protocols for the synthesis and evaluation of these materials, as well as a summary of their performance data.
Introduction
Triazine-based Covalent Organic Frameworks (CTFs) are a class of porous crystalline polymers constructed from nitrogen-rich triazine rings linked by organic struts.[1][2] These materials have garnered significant attention due to their high thermal and chemical stability, large surface areas, and tunable pore structures.[1][2][3] The presence of electron-rich triazine units in their framework imparts a strong affinity for CO2 molecules through dipole-quadrupole interactions, making them excellent candidates for carbon capture and sequestration.[4][5] Their well-defined microporous and ultramicroporous structures also allow for efficient storage of light gases like hydrogen and methane, and selective separation of gas mixtures.[6][7][8]
Key Applications
-
Carbon Dioxide (CO₂) Capture and Storage: Triazine-based COFs exhibit high CO₂ uptake capacities and selectivities over other gases like nitrogen (N₂) and methane (CH₄).[6][9] This makes them promising materials for post-combustion CO₂ capture from flue gas.
-
Hydrogen (H₂) Storage: The high porosity and low density of these COFs allow for significant hydrogen storage, which is crucial for the development of clean energy technologies.[7][10]
-
Methane (CH₄) Storage: Triazine-based COFs can also be utilized for the storage of natural gas, offering a safer and more efficient alternative to conventional compressed gas cylinders.
-
Gas Separation: The tunable pore sizes of triazine-based COFs enable their use as molecular sieves for separating gas mixtures, such as CO₂/N₂ and CO₂/CH₄.[6][11][12]
Data Presentation
The following tables summarize the gas storage and separation performance of various triazine-based COFs reported in the literature.
Table 1: CO₂ Storage and Separation Performance of Selected Triazine-Based COFs
| COF Material | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (cm³/g) at 298 K | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity | Reference |
| CTF-FUM-350 | - | 57.2 | 102.4 | 20.5 | [6] |
| CTF-TPC | 4.67 | - | 20 (at 273 K) | 4-5 (at 273 K) | [9] |
| CTF-FL | 3.26 | - | 25 (at 273 K) | 4-5 (at 273 K) | [9] |
| fl-CTF350 | 4.28 | - | up to 37 | - | [13] |
| An-CTF-10-500 | 5.65 | - | - | - | [14] |
| Urea-CTF_500_5 | 3.1 | - | - | - | [8] |
| COFZ1 | 1.08 (24.21 cm³/g) | - | 35.09 | - | [11][12] |
| TCNQ-CTFs | 5.99 | - | - | - | [7] |
Table 2: H₂ and CH₄ Storage Capacities of Selected Triazine-Based COFs
| COF Material | H₂ Uptake (wt%) at 77 K, 1 bar | H₂ Uptake (wt%) at 77 K, 20 bar | CH₄ Uptake (cm³/g) at 273 K, 1 bar | Reference |
| DCP-CTF | 2.95 | 4.02 | - | [7] |
| fl-CTF400 | - | 4.36 | - | [13] |
| TCNQ-CTFs | 2.79 | - | - | [7] |
| CTF-TPC | - | - | ~25 | [9] |
| CTF-FL | - | - | ~15 | [9] |
| CTF-hex4 | - | - | 26.6 | [15] |
Experimental Protocols
Protocol 1: Synthesis of Triazine-Based COFs via Ionothermal Synthesis (General Procedure)
This protocol describes a general method for synthesizing triazine-based COFs using an ionothermal approach, which involves the trimerization of aromatic nitrile monomers in a molten salt medium.[1][3][16]
Materials:
-
Aromatic dinitrile or trinitrile monomer (e.g., terephthalonitrile, 1,3,5-tricyanobenzene)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Pyrex ampoule
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Tetrahydrofuran (THF)
-
Acetone
Procedure:
-
Under an inert atmosphere, thoroughly mix the aromatic nitrile monomer and anhydrous ZnCl₂ in a Pyrex ampoule. A typical molar ratio of monomer to ZnCl₂ is 1:5.
-
Evacuate and seal the ampoule.
-
Heat the sealed ampoule in a furnace to 400-600 °C for 48-72 hours.[16] The specific temperature and time will depend on the monomer used.
-
Allow the ampoule to cool to room temperature.
-
Carefully break the ampoule and collect the solid product.
-
Grind the product into a fine powder.
-
Wash the powder extensively with deionized water for 72 hours to remove the ZnCl₂ salt.
-
Stir the powder in a 2 M HCl solution for 24 hours to remove any remaining inorganic impurities.[16]
-
Filter the product and wash sequentially with deionized water, THF, and acetone.
-
Dry the final product under vacuum to obtain the triazine-based COF.
Protocol 2: Gas Sorption Measurements
This protocol outlines the procedure for evaluating the gas storage and separation capabilities of the synthesized triazine-based COFs.
Equipment:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020)[17]
-
High-purity gases (N₂, CO₂, H₂, CH₄)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Sample Activation: Accurately weigh a sample of the synthesized COF (typically 50-100 mg) and place it in the sample tube of the gas sorption analyzer.
-
Activate the sample by heating it under a high vacuum (e.g., at 200 °C for 6-12 hours) to remove any guest molecules and moisture from the pores.[13][17]
-
Isotherm Measurement: After activation and cooling to the desired analysis temperature (e.g., 77 K for N₂ and H₂, 273 K or 298 K for CO₂ and CH₄), introduce the analysis gas in controlled doses.
-
Measure the amount of gas adsorbed at each pressure point to construct the adsorption isotherm.
-
For separation studies, obtain single-component isotherms for each gas in the mixture.
-
Data Analysis:
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the N₂ adsorption isotherm at 77 K.
-
Determine the gas uptake capacity at a specific pressure (e.g., 1 bar) from the respective isotherms.
-
Calculate the selectivity for a gas mixture (e.g., CO₂/N₂) using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
-
Visualizations
The following diagrams illustrate the key concepts and workflows related to triazine-based COFs.
Caption: Synthesis of a triazine-based COF via ionothermal reaction.
Caption: Gas storage and separation mechanism in a triazine-based COF.
Caption: Experimental workflow for evaluating triazine-based COFs.
References
- 1. Crystallization of Covalent Organic Frameworks for Gas Storage Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rigid Nanoporous Urea-Based Covalent Triazine Frameworks for C2/C1 and CO2/CH4 Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. Light metals decorated covalent triazine-based frameworks as a high capacity hydrogen storage medium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (3,3)-Connected Triazine-Based Covalent Organic Frameworks for Efficient CO2 Separation over N2 and Dye Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.nrel.gov [docs.nrel.gov]
Application Notes and Protocols for Triethyl 1,3,5-Triazine-2,4,6-tricarboxylate Derivatives in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of derivatives of triethyl 1,3,5-triazine-2,4,6-tricarboxylate for optoelectronic applications. The 1,3,5-triazine core is a compelling building block for organic electronic materials due to its electron-deficient nature, which facilitates efficient electron injection and transport.[1][2] This inherent property, combined with high thermal stability, makes triazine derivatives suitable for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][3]
This document focuses on derivatives synthesized from this compound, a key starting material for creating advanced functional molecules.
Synthesis of a Liquid Crystalline Derivative with Aggregation-Induced Emission (AIE)
A notable application of this compound is in the synthesis of 1,3,5-triazine-2,4,6-tricarboxamide derivatives. These molecules can exhibit unique properties such as aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state.[4] This property is highly desirable for solid-state lighting and display applications.
Synthesis Pathway
The synthesis of a 1,3,5-triazine-2,4,6-tricarboxamide derivative bearing dodecyl chains is a multi-step process starting from this compound. The overall scheme involves hydrolysis of the ester, conversion to the acyl chloride, and subsequent amidation.
Caption: Synthesis of an AIE-active liquid crystalline triazine derivative.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Triazine-2,4,6-tricarboxylic acid [4]
-
Transfer triethyl-1,3,5-triazine-2,4,6-tricarboxylate (1.0 g, 3.36 mmol) into a 250 mL round-bottom flask equipped with a reflux condenser.
-
Dissolve NaOH (0.672 g, 16.8 mmol) in a 50 mL mixture of water-ethanol (1:1).
-
Add the NaOH solution dropwise to the flask containing the triethyl ester.
-
Heat the mixture to reflux and stir for 10 hours.
-
After cooling to room temperature, adjust the pH of the solution to 2 with 0.1 M HCl to precipitate the product.
-
Filter the white precipitate, recrystallize from ice-cold water, and dry to obtain 1,3,5-triazine-2,4,6-tricarboxylic acid as a white powder.
Step 2: Synthesis of N,N',N''-Tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide [4]
-
Subject the 1,3,5-triazine-2,4,6-tricarboxylic acid from Step 1 to an acylation reaction with oxalyl chloride in the presence of a catalytic amount of DMF to form the intermediate 1,3,5-triazine-2,4,6-tricarbonyl trichloride.
-
React the resulting tricarbonyl trichloride with 1-aminododecane in a chloroform/triethylamine solvent system.
-
Purify the crude product to obtain the final N,N',N''-tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide.
Characterization Data
The synthesized tricarboxamide derivative exhibits properties that are highly relevant for optoelectronic applications, including liquid crystallinity and aggregation-induced emission.
Photophysical and Thermal Properties
The photophysical and thermal properties of the N,N',N''-tridodecyl-1,3,5-triazine-2,4,6-tricarboxamide derivative are summarized in the table below.
| Property | Value | Reference |
| Emission Maxima (solid state) | 417 nm, 468 nm | [4] |
| Excitation Wavelength | 254 nm | [4] |
| Emission Behavior in Solution | Weakly emissive | [4] |
| Thermal Stability (TGA) | Stable up to 200°C | [4] |
| Liquid Crystalline Phase | Columnar Hexagonal | [4] |
Applications in Optoelectronic Devices
Triazine derivatives, particularly those with a donor-acceptor architecture, are extensively used in OLEDs. The triazine core acts as a strong electron acceptor, which is beneficial for creating materials for various layers within an OLED device.
Device Architecture and Workflow
A common application for triazine derivatives is as an emitter or host material in the emissive layer (EML) of an OLED. The general workflow for fabricating and testing such a device is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Triazine: An Important Building Block of Organic Materials for Solar Cell Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Functionalization of Materials Using Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Triethyl 1,3,5-triazine-2,4,6-tricarboxylate for the functionalization of materials, with a specific focus on applications in drug delivery. The protocols detailed below cover the hydrolysis of the triazine ester to its active carboxylic acid form, subsequent surface modification of nanoparticles, and methods for drug loading and release studies.
Introduction
This compound is a versatile organic molecule that, upon hydrolysis to its tricarboxylic acid form, serves as an excellent linker for the surface functionalization of various materials. The resulting 1,3,5-triazine-2,4,6-tricarboxylic acid possesses a rigid, C3-symmetric core with three carboxylic acid groups that can be used to anchor the molecule to material surfaces or to conjugate with therapeutic agents. This triazine-based functionalization can enhance drug loading capacity, control release kinetics, and facilitate targeted delivery. The triazine structure offers high thermal and chemical stability, making it a robust component for drug delivery systems.[1]
Key Applications in Material Functionalization
The primary application of this compound in materials science, particularly for drug development, involves its use as a surface modifying agent for nanoparticles. The process typically involves two key stages:
-
Hydrolysis: The triethyl ester is hydrolyzed to the more reactive 1,3,5-triazine-2,4,6-tricarboxylic acid.
-
Surface Conjugation: The resulting tricarboxylic acid is then covalently attached to the surface of a material, such as nanoparticles, which can then be loaded with therapeutic agents.
This functionalization strategy is particularly relevant for the development of advanced drug delivery systems, including targeted cancer therapies and controlled-release formulations.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis of this compound to yield 1,3,5-triazine-2,4,6-tricarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
In a 250 mL round bottom flask, dissolve 1.0 g of this compound in 50 mL of a 1:1 (v/v) ethanol-water mixture.
-
In a separate beaker, prepare a solution of 0.672 g of NaOH in 50 mL of a 1:1 (v/v) ethanol-water mixture.
-
Add the NaOH solution dropwise to the stirred solution of the triazine ester at room temperature.
-
Once the addition is complete, heat the mixture to reflux and maintain for 10 hours with continuous stirring.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Adjust the pH of the solution to 2 using 0.1 M HCl. A white precipitate of 1,3,5-triazine-2,4,6-tricarboxylic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by filtration, wash with ice-cold deionized water, and dry under vacuum. A high yield of the tricarboxylic acid is expected.
Protocol 2: Surface Functionalization of Nanoparticles
This protocol outlines a general procedure for the functionalization of amine-modified nanoparticles with 1,3,5-triazine-2,4,6-tricarboxylic acid using carbodiimide chemistry.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or polymeric nanoparticles)
-
1,3,5-triazine-2,4,6-tricarboxylic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Disperse the amine-functionalized nanoparticles in MES buffer (pH 6.0) to a concentration of 1 mg/mL by sonication.
-
In a separate tube, dissolve 1,3,5-triazine-2,4,6-tricarboxylic acid, EDC, and NHS in MES buffer. The molar ratio of carboxylic acid:EDC:NHS should be approximately 1:2:2.
-
Add the activated triazine solution to the nanoparticle dispersion and stir at room temperature for 4-6 hours.
-
Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).
-
Separate the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles three times with PBS (pH 7.4) by repeated centrifugation and redispersion to remove unreacted reagents.
-
Resuspend the final functionalized nanoparticles in the desired buffer for storage or further use.
References
Troubleshooting & Optimization
Technical Support Center: Triethyl 1,3,5-triazine-2,4,6-tricarboxylate Synthesis
Welcome to the technical support center for the synthesis of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
The primary cause of low yields is often related to the quality and handling of the starting material, ethyl cyanoformate. This compound is highly sensitive to moisture and can decompose in the presence of water, strong acids, or strong bases.[1][2][3] Ensuring the rigorous exclusion of water from all reagents and glassware is critical for success.
Q2: My reaction has failed completely or resulted in an unidentifiable mixture. What could have gone wrong?
Complete failure or the formation of complex mixtures often points to the decomposition of ethyl cyanoformate. This precursor is unstable and can decompose, particularly if it is old, has been stored improperly, or is exposed to moisture.[1][3][4] Thermal decomposition is also a risk if the reaction temperature is too high.[4] It is recommended to use freshly distilled or newly purchased ethyl cyanoformate and to perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: What type of catalyst is typically used for the cyclotrimerization of ethyl cyanoformate?
The cyclotrimerization of nitriles, such as ethyl cyanoformate, is generally catalyzed by Lewis acids or strong protic acids.[5][6] Catalytic systems like silica-supported zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) have been used for similar nitrile trimerizations.[5] The choice of catalyst is crucial and its activity can be inhibited by the presence of water.
Q4: How can I best purify the final product, this compound?
Recrystallization is a highly effective method for purifying the solid product.[7] Suitable solvents should be chosen based on testing small quantities, aiming for a solvent that dissolves the product well at high temperatures but poorly at room temperature. For more persistent impurities, column chromatography can be employed.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Decomposition of Ethyl Cyanoformate: Starting material may be old, hydrated, or impure.[1][9] | - Use freshly opened or recently distilled ethyl cyanoformate. - Handle the starting material under an inert atmosphere. - Verify purity via NMR or IR spectroscopy before use. |
| 2. Presence of Moisture: Water in the solvent, glassware, or inert gas can inhibit the catalyst and decompose the starting material.[3] | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Ensure the inert gas supply is dry. | |
| 3. Ineffective Catalyst: The catalyst may be inactive or used in an incorrect amount. | - Use a freshly opened, anhydrous Lewis acid catalyst. - Perform a small-scale trial to optimize catalyst loading. | |
| Formation of Byproducts | 1. Side Reactions: Incomplete trimerization or side reactions due to impurities or incorrect stoichiometry. | - Ensure precise measurement of reagents. - Monitor the reaction progress using TLC or GC to avoid prolonged reaction times that may favor byproduct formation. |
| 2. Thermal Decomposition: Excessive reaction temperature can lead to the breakdown of the starting material or product.[4] | - Carefully control the reaction temperature according to the established protocol. - Consider running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Isolation | 1. "Oiling Out" During Recrystallization: The chosen solvent is unsuitable, or the product's melting point is lower than the solvent's boiling point.[7] | - Test a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). - Ensure a slow cooling process to encourage crystal formation.[7] |
| 2. Product Remains in Solution: The product is too soluble in the recrystallization solvent, even at low temperatures. | - Reduce the volume of the solvent by evaporation. - Add a co-solvent (anti-solvent) in which the product has low solubility to induce precipitation.[7] |
Experimental Protocols
Reference Protocol: Lewis Acid-Catalyzed Synthesis of this compound
This protocol describes a general method for the cyclotrimerization of ethyl cyanoformate using a Lewis acid catalyst. Note: This reaction should be performed in a well-ventilated fume hood under a dry, inert atmosphere.
Materials:
-
Ethyl cyanoformate (high purity, anhydrous)
-
Anhydrous Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Standard, oven-dried glassware for anhydrous reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, all under a positive pressure of inert gas.
-
Reagents: To the flask, add the anhydrous solvent followed by the Lewis acid catalyst (e.g., 0.1 to 0.5 equivalents).
-
Addition of Starting Material: Slowly add freshly distilled ethyl cyanoformate (3.0 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding it to a beaker of ice-water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).
Visual Guides
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
Purification of crude Triethyl 1,3,5-triazine-2,4,6-tricarboxylate by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Triethyl 1,3,5-triazine-2,4,6-tricarboxylate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general method for the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the crude product completely with stirring and gentle heating.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the hypothetical solubility of this compound in various common laboratory solvents at different temperatures.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Water | Insoluble | Insoluble | Poor (as a single solvent) |
| Ethanol | Sparingly soluble | Very soluble | Good (in a mixed solvent system) |
| Ethyl Acetate | Soluble | Very soluble | Moderate |
| Hexane | Insoluble | Sparingly soluble | Poor |
| Toluene | Sparingly soluble | Soluble | Moderate |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The compound does not dissolve in the hot solvent.
-
Possible Cause: Insufficient solvent or an inappropriate solvent was used.
-
Solution: Gradually add more of the hot solvent until the compound dissolves. If a large volume of solvent is required, it may indicate that the chosen solvent is not suitable. Refer to the solubility data table and consider a different solvent or a mixed solvent system.
Q2: No crystals form upon cooling.
-
Possible Causes:
-
The solution is not supersaturated (too much solvent was used).
-
The cooling process is too rapid.
-
The presence of impurities is inhibiting crystallization.
-
-
Solutions:
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Ensure the solution cools slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Q3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. The melting point of this compound is reported to be in the range of 170-174 °C.
-
Solutions:
-
Add more of the primary solvent to the hot solution to reduce the saturation level.
-
Consider using a lower-boiling point solvent system.
-
Ensure the crude material is of reasonable purity before attempting recrystallization. Preliminary purification by column chromatography may be necessary if the crude product is very impure.
-
Q4: The recovered yield is very low.
-
Possible Causes:
-
Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.
-
The crystals were washed with a solvent in which they are too soluble.
-
Premature crystallization occurred during hot filtration.
-
-
Solutions:
-
Minimize the amount of hot solvent used for dissolution.
-
Cool the solution thoroughly in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
If hot filtration was performed, ensure the filtration apparatus was pre-heated to prevent premature crystallization.
-
Q5: The purified crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material and are co-crystallizing with the product.
-
Solution: Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Trimerization of Ethyl Cyanoformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trimerization of ethyl cyanoformate to synthesize triethyl 1,3,5-triazine-2,4,6-tricarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of ethyl cyanoformate trimerization?
The primary objective is the cyclotrimerization of three ethyl cyanoformate molecules to form the symmetrical this compound. This s-triazine derivative is a valuable building block in medicinal chemistry and materials science.
Q2: What are the potential major side reactions during the trimerization of ethyl cyanoformate?
The most significant side reaction is the formation of the asymmetrical isomer, triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Other potential side reactions include the formation of linear oligomers and decomposition of the starting material under harsh reaction conditions.
Q3: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A combination of techniques is advisable for accurate monitoring. Thin-layer chromatography (TLC) can provide a quick assessment of the reaction progress. For detailed analysis and identification of the desired product and potential side products, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Are there any known catalysts for the trimerization of ethyl cyanoformate?
While the direct trimerization of ethyl cyanoformate is not as commonly reported as other methods for s-triazine synthesis, Lewis acids or strong bases could potentially catalyze the reaction. However, these catalysts may also promote side reactions. Careful screening and optimization of the catalyst and reaction conditions are crucial.
Troubleshooting Guides
Below are common issues encountered during the trimerization of ethyl cyanoformate, along with their potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of ethyl cyanoformate | - Inadequate reaction temperature.- Catalyst is inactive or absent.- Insufficient reaction time. | - Gradually increase the reaction temperature while monitoring for product formation and decomposition.- If using a catalyst, ensure its activity and appropriate loading.- Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of a significant amount of an isomeric byproduct | - The reaction conditions favor the formation of the 1,2,4-triazine isomer. | - Modify the reaction solvent. Aprotic, non-polar solvents may favor the desired 1,3,5-triazine.- Screen different catalysts (e.g., various Lewis acids) to find one that selectively promotes 1,3,5-trimerization.- Optimize the reaction temperature; the activation energies for the formation of the two isomers may differ. |
| Presence of multiple unidentified products | - Decomposition of ethyl cyanoformate or the desired product.- Polymerization or oligomerization of the starting material. | - Lower the reaction temperature.- Use a milder catalyst or reduce the catalyst loading.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Difficulty in isolating the desired 1,3,5-triazine product | - Similar polarity of the 1,3,5- and 1,2,4-triazine isomers. | - Employ high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected eluent system.- Consider fractional crystallization if the product is a solid and has different solubility characteristics from the impurities. |
Experimental Protocols
While a specific, high-yield protocol for the direct trimerization of ethyl cyanoformate is not extensively documented, a general approach for attempting this synthesis and for the synthesis of the potential 1,2,4-triazine byproduct is outlined below.
General Protocol for Attempted Trimerization of Ethyl Cyanoformate
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., toluene, xylene, or a high-boiling ether).
-
Catalyst Addition: If a catalyst is to be screened (e.g., a Lewis acid such as ZnCl₂, AlCl₃, or a base such as sodium ethoxide), add it to the solvent under an inert atmosphere.
-
Reactant Addition: Slowly add ethyl cyanoformate to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.
-
Work-up: After the reaction is complete or has reached equilibrium, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a dilute acid or base wash, depending on the catalyst used). Extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for Synthesis of Triethyl 1,2,4-triazine-3,5,6-tricarboxylate (Isomeric Impurity)
The synthesis of the 1,2,4-triazine isomer typically involves a multi-step process rather than direct trimerization. A representative synthesis is the reaction of ethyl oxalamidrazonate with diethyl dioxosuccinate.[1]
-
Formation of Ethyl Oxalamidrazonate: React ethyl thioamidooxalate with anhydrous hydrazine in ethanol.[1]
-
Condensation Reaction: Add a solution of ethyl oxalamidrazonate in absolute ethanol dropwise to a stirring solution of diethyl dioxosuccinate in absolute ethanol at room temperature under a nitrogen atmosphere.[1]
-
Reflux: After stirring at room temperature, heat the reaction mixture at reflux.[1]
-
Purification: After cooling, remove the solvent under reduced pressure and purify the product by gravity chromatography on silica gel.[1]
Visualizations
Caption: Main and side reaction pathways in the trimerization of ethyl cyanoformate.
Caption: Troubleshooting workflow for the trimerization of ethyl cyanoformate.
References
Technical Support Center: Crystallinity of COFs from Triethyl 1,3,5-triazine-2,4,6-tricarboxylate Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Covalent Organic Frameworks (COFs) synthesized from triethyl 1,3,5-triazine-2,4,6-tricarboxylate and its derivatives. Our aim is to help you overcome common challenges in achieving high crystallinity, a critical factor for the performance of these materials.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the synthesis of triazine-based COFs.
Question: My COF powder is amorphous or shows very low crystallinity in the Powder X-Ray Diffraction (PXRD) analysis. What are the potential causes and how can I improve it?
Answer:
Low crystallinity is a common challenge in COF synthesis.[1][2] The primary reason is often a rapid, irreversible reaction that prevents the necessary error-correction and self-healing processes required for ordered crystal growth.[3][4] Here are several potential causes and actionable solutions:
Potential Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is a critical factor influencing COF crystallization.[5] The polarity of the solvent can significantly affect monomer solubility, reaction kinetics, and the reversibility of the linkage formation.
-
Solution: Experiment with a range of solvents or solvent mixtures with varying polarities. For triazine-based imine-linked COFs, a mixture of a polar solvent (like N,N-dimethylformamide - DMF, or dimethyl sulfoxide - DMSO) with a less polar one (such as 1,4-dioxane or mesitylene) often yields good results. Increasing the solvent polarity has been shown to enhance the crystallinity and thermal stability of COFs.[5] You can also try deep eutectic solvents (DES) as an environmentally friendly alternative.[6]
-
-
Rapid Reaction Rate: A very fast reaction rate leads to the rapid formation of an amorphous polymer, preventing the system from reaching a thermodynamically stable crystalline state.[1][2]
-
Solution 1: Temperature Optimization: Lowering the reaction temperature can slow down the polymerization rate, allowing for more ordered growth. Conversely, for some systems, a higher temperature might be needed to increase the reversibility of the reaction. A systematic study of the reaction temperature is recommended.
-
Solution 2: Use of Modulators: Modulators are chemical additives that compete with the monomers in the reaction, slowing down the overall polymerization rate and promoting the formation of larger, more crystalline domains.[7][8] For imine-based COFs, weak acids or aniline can act as effective modulators.[4][9] The concentration of the modulator is a critical parameter to optimize.
-
-
Incorrect Monomer Stoichiometry: An imbalance in the stoichiometric ratio of the reacting monomers can lead to defects in the framework and a loss of crystallinity.
-
Solution: Ensure precise weighing and molar equivalence of the this compound linker and the corresponding amine linker.
-
-
Presence of Impurities or Water: Impurities in the monomers or solvents, as well as the presence of excess water, can interfere with the crystallization process.
-
Solution: Use high-purity monomers and solvents. Ensure all glassware is thoroughly dried before use. The controlled addition of a small amount of water can sometimes be beneficial for certain condensation reactions, but excess water is generally detrimental.
-
Question: I have successfully synthesized a crystalline COF, but the yield is very low. How can I improve the yield without compromising crystallinity?
Answer:
Low yield in crystalline COF synthesis can be due to several factors. Here are some strategies to improve it:
-
Reaction Time: The crystallization of COFs can be a slow process.
-
Solution: Increase the reaction time to allow for the complete conversion of monomers and the growth of crystalline domains. Monitor the reaction at different time points to determine the optimal duration.
-
-
Monomer Concentration: The concentration of the monomers in the reaction mixture can influence both the yield and the crystallinity.
-
Solution: Systematically vary the concentration of the monomers. In some cases, a higher concentration can lead to a higher yield, but it might also favor the formation of amorphous material. Finding the right balance is key.
-
-
Catalyst Concentration: For reactions that require a catalyst (e.g., an acid catalyst for imine formation), the catalyst concentration can affect the reaction rate and yield.
-
Solution: Optimize the concentration of the catalyst. Too little catalyst may result in an incomplete reaction, while too much can accelerate the reaction to a point where amorphous product formation is favored.
-
Data Presentation: Effect of Solvents on COF Crystallinity
| Solvent System (Example) | Polarity | Typical Observation on Crystallinity | Reference |
| 1,4-Dioxane / Mesitylene | Low | Often results in amorphous or poorly crystalline material. | [5] |
| DMF / 1,4-Dioxane | Medium | Can lead to improved crystallinity compared to purely non-polar solvents. | |
| DMSO / Mesitylene | High | Generally promotes higher crystallinity and thermal stability. | [5] |
| Deep Eutectic Solvents (DES) | High | Can produce highly crystalline COFs and are environmentally friendly. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the significance of the triazine core in the linker for COF properties?
A1: The 1,3,5-triazine ring is a nitrogen-rich, electron-deficient aromatic system. Its incorporation into COF linkers offers several advantages:
-
Enhanced Stability: Triazine-based COFs often exhibit high chemical and thermal stability due to the strong covalent bonds and the aromatic nature of the triazine ring.[10][11]
-
Improved Crystallinity: The planarity of the triazine ring can facilitate more efficient π-π stacking between the 2D layers of the COF, which can lead to higher crystallinity compared to COFs with non-planar linkers.[12]
-
Tunable Electronic Properties: The electron-withdrawing nature of the triazine ring can be utilized to create donor-acceptor type COFs with interesting optoelectronic properties.[13]
Q2: What are the key characterization techniques to confirm the crystallinity and porosity of my synthesized COF?
A2: A combination of techniques is essential for the thorough characterization of COFs:
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to assess the crystallinity of your material. The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a crystalline structure.[14]
-
Brunauer-Emmett-Teller (BET) Analysis: This method is used to determine the specific surface area and pore size distribution of the porous COF. A high surface area is a key feature of well-formed COFs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the desired covalent linkages (e.g., imine bonds) and the disappearance of the functional groups of the starting monomers.
-
Solid-State NMR Spectroscopy: 13C and 15N solid-state NMR can provide detailed information about the local chemical environment and confirm the structure of the COF.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the COF.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques provide information about the morphology and particle size of the COF. High-resolution TEM can sometimes reveal the crystalline lattice fringes.[14]
Q3: Can I use this compound directly for COF synthesis?
A3: this compound has ester functional groups.[15] For the direct synthesis of imine-linked COFs, this linker would first need to be converted to the corresponding aldehyde or amine functionalized linker. The ester groups are generally not reactive under the typical conditions for imine-based COF synthesis. You would need to perform a chemical modification of the linker before using it in COF synthesis.
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Triazine-based Imine COF
This protocol provides a general procedure. The specific monomers, solvents, and reaction conditions should be optimized for your target COF.
Materials:
-
Triazine-based aldehyde linker (e.g., 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tribenzaldehyde)
-
Amine linker (e.g., 1,4-phenylenediamine)
-
Solvent mixture (e.g., 1,4-dioxane and mesitylene)
-
Aqueous acetic acid (catalyst)
-
Pyrex tube
Procedure:
-
In a Pyrex tube, add the triazine-based aldehyde linker (1.0 eq) and the amine linker (1.5 eq).
-
Add the solvent mixture (e.g., 1:1 v/v 1,4-dioxane/mesitylene) to achieve the desired monomer concentration.
-
Add the aqueous acetic acid catalyst (e.g., 6 M).
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.
-
Place the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 3 days).
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with an appropriate solvent (e.g., acetone, THF) to remove any unreacted monomers and catalyst.
-
Dry the final COF product under vacuum at an elevated temperature (e.g., 120 °C) overnight.
Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis
-
Grind the dried COF powder into a fine, homogeneous powder using a mortar and pestle.
-
Mount the powder on a sample holder.
-
Collect the PXRD data using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02°.
-
Analyze the resulting diffraction pattern for peaks indicative of a crystalline structure.
Mandatory Visualizations
Caption: A troubleshooting workflow for improving COF crystallinity.
Caption: Influence of synthesis parameters on key COF properties.
References
- 1. Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Dynamic Covalent Chemistry Concept towards Tailored Covalent Organic Framework Nanomaterials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01027H [pubs.rsc.org]
- 5. Solvent polarity tuning to enhance the crystallinity of 2D-covalent organic frameworks for visible-light-driven hydrogen generation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Literature on the Synthesis of Modulator-Assisted Covalent-Organic Frameworks (MA-COFs): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grynova-ccc.org [grynova-ccc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00008J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Growing single crystals of two-dimensional covalent organic frameworks enabled by intermediate tracing study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound 97 898-22-6 [sigmaaldrich.com]
Technical Support Center: Amidation of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
Welcome to the technical support center for the amidation of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving complete and efficient amidation.
Frequently Asked Questions (FAQs)
Q1: What is the amidation of this compound?
This is a chemical reaction that converts the three ethyl ester functional groups on the triazine ring into amide groups. The goal is typically to synthesize 1,3,5-triazine-2,4,6-tricarboxamide. This reaction is fundamental in creating building blocks for supramolecular structures, functional polymers, and materials with applications in optoelectronics and pharmaceuticals.[1]
Q2: What are the common aminating agents for this reaction?
The most common aminating agent is a source of ammonia, which can be in the form of aqueous ammonia (ammonium hydroxide) or ammonium chloride used in conjunction with a base like triethylamine.[2] The choice of agent can depend on the desired reaction conditions and the scale of the synthesis.
Q3: Why is achieving complete amidation challenging?
Complete amidation can be difficult for several reasons:
-
Steric Hindrance: As each ester group is replaced by a bulkier amide group, it becomes progressively more difficult for the aminating agent to reach the remaining ester sites.
-
Decreased Reactivity: The electron-withdrawing nature of the newly formed amide groups can deactivate the triazine ring, making subsequent substitutions slower.
-
Solubility Issues: The starting triester and the final triamide product may have vastly different solubilities in the reaction solvent. The product may precipitate prematurely, halting the reaction.
-
Side Reactions: Under harsh conditions (e.g., high temperatures or extreme pH), side reactions like hydrolysis of the ester or even triazine ring opening can occur.
Troubleshooting Guide: Incomplete Amidation
This guide addresses the common issue of incomplete conversion, where analysis (e.g., NMR, LC-MS) shows the presence of starting material or partially amidated intermediates (mono- and di-amide species).
Problem: My reaction is incomplete, with significant starting material remaining.
| Potential Cause | Recommended Action & Rationale |
| Insufficient Aminating Agent | Action: Increase the molar excess of the ammonia source (e.g., use 5-10 equivalents or more). Rationale: The amidation is an equilibrium-driven process. A large excess of the amine nucleophile is necessary to drive the reaction to completion, especially for the sterically hindered third substitution. |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature. Refluxing the mixture is a common strategy.[1] Rationale: The activation energy for each successive amidation step increases. Higher temperatures provide the necessary energy to overcome this barrier. |
| Inappropriate Solvent | Action: Switch to a higher-boiling point, polar aprotic solvent like DMF, DMAc, or NMP. Rationale: These solvents can better solubilize the starting material, intermediates, and the final product, preventing premature precipitation. They also allow for higher reaction temperatures. |
| Short Reaction Time | Action: Extend the reaction time significantly (e.g., 12-24 hours or longer). Monitor progress periodically using TLC or LC-MS. Rationale: The final amidation step can be very slow due to steric and electronic effects. Sufficient time is crucial for the reaction to proceed to completion. |
| Presence of Water (Hydrolysis) | Action: If not using aqueous ammonia, ensure all reagents and glassware are anhydrous. Rationale: Water can compete with the amine to hydrolyze the ester back to a carboxylic acid, which is unreactive under these conditions and complicates purification. |
DOT Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete amidation reactions.
Experimental Protocols
Protocol 1: Amidation using Aqueous Ammonia in Ethanol
This protocol is adapted from procedures involving the hydrolysis and subsequent amidation of triazine esters.[1]
Materials:
-
This compound (1.0 eq)
-
Ethanol (as solvent)
-
Concentrated Ammonium Hydroxide (e.g., 28-30% NH₃ solution, large excess, e.g., 20 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Suspend this compound (e.g., 3.0 g, 10.1 mmol) in ethanol (e.g., 50 mL) in a round-bottom flask.
-
To the stirred suspension, add a large excess of concentrated ammonium hydroxide (e.g., 15 mL).
-
Heat the mixture to reflux with vigorous stirring. The suspension should gradually turn into a clear solution and then a precipitate may form as the product is generated.
-
Maintain the reflux for 10-12 hours. Monitor the reaction's completion by taking small aliquots, quenching, and analyzing via TLC or LC-MS to confirm the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour to maximize precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove excess ammonia and salts, followed by a wash with cold ethanol.
-
Dry the resulting white powder (1,3,5-triazine-2,4,6-tricarboxamide) under vacuum.
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 1,3,5-triazine-2,4,6-tricarboxamide.
Data Summary
The following table summarizes typical reaction conditions and their impact on the outcome. Note that specific yields are highly dependent on the precise experimental setup and purification methods.
| Parameter | Condition A (Mild) | Condition B (Forced) | Expected Outcome |
| Ammonia Source | 3-5 eq. NH₄OH | >10 eq. NH₄OH or NH₃(g) | Higher excess drives the reaction towards completion. |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | DMF allows for higher temperatures and better solubilization. |
| Temperature | 50-60 °C | 100-120 °C (Reflux) | Higher temperatures are needed to overcome the activation energy for the final substitution.[1] |
| Time | 4-6 hours | 12-24 hours | Incomplete reactions often require significantly longer times. |
| Typical Result | Mixture of mono-, di-, and tri-amides | High yield of desired triamide | Condition B is generally required for complete conversion. |
References
Troubleshooting unexpected peaks in NMR of triazine compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the Nuclear Magnetic Resonance (NMR) analysis of triazine compounds.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a purified triazine compound shows more peaks than expected. What are the common causes?
A1: Several factors can lead to a complex ¹H NMR spectrum for triazine derivatives, even after purification:
-
Rotamers: Due to restricted rotation around the C-N bonds between the triazine ring and its substituents, different rotational isomers (rotamers) can exist in equilibrium. This can result in the appearance of multiple sets of peaks for a single compound.[1] To confirm the presence of rotamers, you can try acquiring the spectrum at a higher temperature. Increased bond rotation at higher temperatures can cause the distinct rotamer peaks to coalesce into a single, averaged signal.[2]
-
Tautomers: Amine-substituted triazines can exist in different tautomeric forms, which can also lead to a more complex spectrum than anticipated.
-
Protonation States: The nitrogen atoms in the triazine ring can be protonated, especially if acidic residues (like TFA from purification) are present. This can alter the chemical environment of the protons and lead to additional or shifted peaks.[1]
-
Residual Solvents: Even after extensive drying, solvents used during synthesis or purification can remain. Common residual solvents include ethyl acetate and dichloromethane.[2]
-
Water: NMR solvents can absorb moisture, leading to a broad water peak that can obscure signals.[2] The chemical shift of water is highly dependent on the solvent and temperature.
Q2: I am observing very broad peaks in my triazine NMR spectrum. What could be the reason?
A2: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Solubility: Triazine compounds, particularly bis- and tris-amino substituted derivatives, often exhibit low solubility in common deuterated solvents like CDCl₃, DMSO-d₆, and MeOD.[1] Poor solubility leads to a non-homogenous sample, which can cause significant peak broadening.
-
Sample Concentration: A sample that is too concentrated can also lead to broad peaks.[2][3]
-
Dynamic Exchange: The presence of rotamers or tautomers in dynamic equilibrium on the NMR timescale can lead to the broadening of signals.[1]
-
Poor Shimming: The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp peaks. Poor shimming will result in broad and distorted signals.[3]
Q3: How can I improve the solubility of my triazine compound for NMR analysis?
A3: Improving the solubility of triazine compounds is often necessary to obtain a high-quality NMR spectrum. Here are a few strategies:
-
Solvent Selection: Experiment with a variety of deuterated solvents. While CDCl₃ is common, solvents like DMSO-d₆, DMF-d₇, acetone-d₆, or benzene-d₆ might be more effective for your specific compound.[1][2]
-
Use of Co-solvents: Adding a small amount of trifluoroacetic acid (TFA) to CDCl₃ can help to protonate the triazine, which can disrupt intermolecular hydrogen bonding and π-stacking, thereby improving solubility.[1] However, be aware that this will change the chemical shifts and may lead to sample degradation in some cases.[1]
-
Elevated Temperature: Acquiring the spectrum at a higher temperature can increase the solubility of your compound.[1]
Q4: There is a singlet in my ¹H NMR that I can't assign. How can I determine if it's an N-H or O-H proton?
A4: A simple way to identify exchangeable protons like N-H or O-H is through a D₂O shake.[2]
-
Experimental Protocol: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a few minutes, and re-acquire the ¹H NMR spectrum. The protons on nitrogen and oxygen atoms will exchange with the deuterium from D₂O. This will cause the N-H or O-H peak to either disappear or significantly decrease in intensity.[2]
Q5: My crude reaction mixture looks clean by TLC, but the NMR spectrum is very complex. Why is that?
A5: It is not uncommon for a reaction to appear clean by thin-layer chromatography (TLC) but show a complex NMR spectrum. This can be due to the presence of diastereomers or rotamers which may not be easily separated by TLC but will show distinct sets of peaks in the NMR.[2]
Data Summary
The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for common solvents and impurities that may be encountered during the analysis of triazine compounds. Chemical shifts can vary depending on the solvent, concentration, and temperature.
| Compound | Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetone | CDCl₃ | 2.17 | 206.7, 30.6 |
| DMSO-d₆ | 2.09 | 206.6, 29.8 | |
| Acetonitrile | CDCl₃ | 1.97 | 117.7, 1.3 |
| DMSO-d₆ | 2.09 | 118.1, 1.2 | |
| Dichloromethane | CDCl₃ | 5.30 | 53.8 |
| DMSO-d₆ | 5.76 | 51.9 | |
| Diethyl ether | CDCl₃ | 3.48 (q), 1.21 (t) | 66.0, 15.2 |
| DMSO-d₆ | 3.39 (q), 1.10 (t) | 65.6, 15.1 | |
| Dimethylformamide (DMF) | CDCl₃ | 8.03 (s), 2.96 (s), 2.88 (s) | 162.7, 36.5, 31.3 |
| DMSO-d₆ | 7.96 (s), 2.88 (s), 2.73 (s) | 162.6, 36.1, 31.0 | |
| Dimethyl sulfoxide (DMSO) | CDCl₃ | 2.62 | 40.5 |
| DMSO-d₆ | 2.50 | 39.5 | |
| Ethyl acetate | CDCl₃ | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.0, 14.2 |
| DMSO-d₆ | 4.03 (q), 1.99 (s), 1.16 (t) | 170.6, 59.8, 20.7, 14.0 | |
| Methanol | CDCl₃ | 3.49 | 49.9 |
| DMSO-d₆ | 3.16 | 49.0 | |
| Toluene | CDCl₃ | 7.27-7.17 (m), 2.36 (s) | 137.9, 129.2, 128.3, 125.5, 21.4 |
| DMSO-d₆ | 7.24-7.11 (m), 2.30 (s) | 137.9, 129.1, 128.2, 125.4, 20.9 | |
| Water | CDCl₃ | ~1.56 | - |
| DMSO-d₆ | ~3.33 | - | |
| Acetone-d₆ | ~2.84 | - |
Data compiled from various sources.[4][5][6][7][8] Chemical shifts are referenced to TMS at 0 ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected peaks in the NMR spectrum of a triazine compound.
References
- 1. tdx.cat [tdx.cat]
- 2. Troubleshooting [chem.rochester.edu]
- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
Managing thermal decomposition during TGA analysis of triazine polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazine polymers during Thermogravimetric Analysis (TGA).
Frequently Asked Questions (FAQs)
Q1: What is a typical thermal decomposition temperature range for triazine polymers?
A1: The thermal stability of triazine polymers can vary significantly based on their specific chemical structure. Generally, triazine-ether polymers show stability in the 200°C–300°C range, while triazine-amine polymers can be stable up to 450°C.[1][2] The substituents on the triazine ring and the overall polymer backbone play a crucial role in determining the thermal stability.[1]
Q2: What are the common gaseous byproducts evolved during the thermal decomposition of triazine polymers?
A2: During thermal decomposition, triazine polymers can release gases such as ammonia (NH₃), hydrogen cyanide (HCN), and carbon dioxide (CO₂).[1] The exact composition of the evolved gases can be identified by coupling the TGA instrument with a technique like Fourier Transform Infrared Spectroscopy (FTIR).[3]
Q3: How does the atmosphere (e.g., nitrogen vs. air) in the TGA instrument affect the decomposition of triazine polymers?
A3: The atmosphere within the TGA furnace significantly influences the degradation process.[4] In an inert atmosphere like nitrogen, decomposition occurs through pyrolysis, often resulting in a higher char yield. In an oxidative atmosphere like air, decomposition typically begins at lower temperatures and proceeds more completely due to oxidative reactions.[4]
Q4: My TGA curve for a triazine polymer shows an initial weight loss at a low temperature (around 100-150°C). What could be the cause?
A4: An initial weight loss in the 100-150°C range is commonly attributed to the evaporation of absorbed moisture or residual solvents from the polymer sample.[5][6] It is important to distinguish this from the actual polymer decomposition, which occurs at higher temperatures.
Q5: The TGA thermogram of my triazine polymer displays multiple decomposition steps. What does this indicate?
A5: Multiple decomposition steps in a TGA curve suggest a complex degradation process.[4] This can be due to the presence of different components in the polymer, such as plasticizers or additives, which degrade at different temperatures.[7] It can also indicate the sequential breakdown of different parts of the polymer structure, such as the detachment of functional groups followed by the decomposition of the polymer backbone.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the TGA analysis of triazine polymers.
Issue 1: Irreproducible TGA Results
| Possible Cause | Troubleshooting Step |
| Inconsistent sample size or form. | Use a consistent sample mass (typically 5-10 mg) and ensure the sample is in a powdered or finely divided form for uniform heat transfer.[8] |
| Variations in heating rate. | Use a standardized heating rate for all comparable experiments. A common rate is 10 °C/min or 20 °C/min.[6][9] |
| Contamination of the sample pan or furnace. | Clean the sample pan before each experiment. Periodically clean the furnace and balance components to remove residues from previous runs.[10] |
| Buoyancy effect. | This artifact can cause an apparent weight gain.[11] Perform a blank run with an empty sample pan and subtract the resulting curve from the sample data for correction. |
Issue 2: Unexpectedly Low Decomposition Temperature
| Possible Cause | Troubleshooting Step |
| Presence of impurities or residual monomers. | Purify the polymer sample to remove any unreacted monomers or low molecular weight species that can lower the overall thermal stability. |
| Oxidative degradation. | Ensure a consistent and pure inert gas flow (e.g., nitrogen) if pyrolysis is being studied.[4] Check for leaks in the gas delivery system. |
| Incorrect calibration of the TGA instrument. | Calibrate the TGA's temperature and mass signals using certified reference materials. |
Issue 3: Difficulty in Interpreting the TGA Curve
| Possible Cause | Troubleshooting Step |
| Overlapping degradation steps. | Analyze the first derivative of the TGA curve (the DTG curve). Peaks in the DTG curve indicate the temperatures of the maximum rate of weight loss and can help resolve overlapping events.[4][12] |
| Complex decomposition mechanism. | Couple the TGA with a gas analysis technique like FTIR or Mass Spectrometry (MS) to identify the evolved gaseous products at each decomposition stage.[3] |
| Unclear onset of decomposition. | Use a consistent method to determine the onset temperature, such as the intersection of the baseline with the tangent of the decomposition step. |
Experimental Protocols
Standard TGA Protocol for Triazine Polymer Analysis
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated for both mass and temperature.
-
Sample Preparation: Prepare a 5-10 mg sample of the triazine polymer. If the sample is not a fine powder, grind it to ensure uniform heat distribution.
-
Sample Loading: Place the sample evenly in a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Parameters:
-
Data Acquisition: Record the sample mass as a function of temperature. Also, record the first derivative of the mass loss (DTG curve).
-
Data Analysis: Determine the onset of decomposition, temperatures of maximum decomposition rates (from DTG peaks), and the percentage of residual mass.
Visualizations
Caption: A general workflow for conducting TGA analysis of polymers.
Caption: A logical diagram for troubleshooting common TGA issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. mdpi.com [mdpi.com]
- 10. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 11. Interpreting results from TGA instruments [xrfscientific.com]
- 12. mt.com [mt.com]
Validation & Comparative
Comparing Triethyl 1,3,5-triazine-2,4,6-tricarboxylate with other triazine linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate with other prominent triazine-based linkers used in the synthesis of porous crystalline materials such as Covalent Organic Frameworks (COFs). We present key performance data, detailed experimental protocols for material synthesis and characterization, and visualizations to clarify synthetic pathways and workflows.
Introduction to Triazine Linkers
The 1,3,5-triazine ring is a C₃-symmetric, nitrogen-rich heterocycle that has become a foundational building block in reticular chemistry. Its rigid, planar geometry and ability to be functionalized with various reactive groups (e.g., aldehydes, carboxylic acids, nitriles) make it an ideal candidate for constructing highly ordered, porous polymers. These materials are at the forefront of applications in gas storage, catalysis, sensing, and drug delivery.
This guide focuses on this compound and compares it with two widely adopted alternative triazine linkers:
-
4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehyde (TFPT): An aldehyde-functionalized linker extensively used for synthesizing highly stable imine-linked COFs.
-
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3BTT): A carboxylic acid-functionalized linker, analogous to the hydrolyzed form of the primary triazine ester, used in the formation of various coordination and covalent frameworks.
While This compound is not commonly used directly as a linker, it serves as a valuable precursor. Its ester groups can be hydrolyzed to form the corresponding tricarboxylic acid, which can then participate in framework-forming reactions. This guide will, therefore, treat it as a precursor and compare the performance of frameworks derived from its more reactive analogues.
Comparison of Linker Properties
A summary of the physical and chemical properties of the selected triazine linkers is provided below.
| Property | This compound | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tris-benzaldehyde (TFPT) | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine (H3BTT) |
| CAS Number | 898-22-6[1][2] | 443922-06-3[3] | 61414-16-2[4][5] |
| Molecular Formula | C₁₂H₁₅N₃O₆[1][2] | C₂₄H₁₅N₃O₃ | C₂₄H₁₅N₃O₆[4] |
| Molecular Weight | 297.26 g/mol [1][2] | 405.40 g/mol | 441.39 g/mol [6] |
| Functional Group | Ethyl Ester | Aldehyde | Carboxylic Acid |
| Primary Application | Precursor to carboxylic acid linker | Linker for imine-linked COFs | Linker for MOFs and COFs |
| Melting Point | 170-174 °C[1] | >300 °C | >300 °C |
Performance Data of Derived Frameworks
The performance of a porous material is highly dependent on the linker used in its synthesis. The following table compares key performance metrics of COFs synthesized using aldehyde and carboxylic acid-functionalized triazine linkers.
| Performance Metric | Framework Derived from TFPT | Framework Derived from H3BTT / Analogues |
| Framework Type | Imine- or Hydrazone-linked COFs[1][7] | Carboxylate-based Frameworks |
| BET Surface Area | 710 - 2352 m²/g[1][2][8] | Typically lower than imine-COFs; data varies widely with synthesis |
| Thermal Stability (TGA) | Stable up to ~320-400 °C[1][9] | Generally stable up to ~300-400 °C[10] |
| Chemical Stability | Good stability in various organic solvents; moderate stability in acidic/basic conditions[1] | Stability is dependent on the coordinating metal or linkage chemistry |
| Key Applications | Gas adsorption/separation, catalysis, energy storage[8][11][12] | Gas adsorption, sensing, electrochromic devices[6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of triazine-based COFs are crucial for reproducible results.
Protocol 1: Solvothermal Synthesis of an Imine-Linked COF (e.g., TFPT-based)
This protocol describes a typical procedure for synthesizing a 2D imine-linked COF from an aldehyde-functionalized triazine linker and an amine co-monomer.
-
Monomer Preparation: In a Pyrex tube, add the triazine aldehyde linker (e.g., TFPT, 1 eq.) and a complementary amine linker (e.g., 1,4-phenylenediamine, 1.5 eq.).
-
Solvent Addition: Add a mixture of solvents. A common system is 1,4-dioxane and mesitylene (1:1 v/v).[13]
-
Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6M) to catalyze the imine formation. The acid plays a critical role in the reversibility of the reaction, which is essential for error correction and crystallization.[13]
-
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate the headspace, and seal the tube under vacuum. This prevents oxidation of the monomers at high temperatures.[13]
-
Heating: Heat the sealed tube in an oven at 120 °C for 72 hours.[13]
-
Workup and Activation:
-
After cooling to room temperature, collect the resulting solid powder by filtration.
-
Wash the powder sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.
-
Activate the material by solvent exchange with a volatile solvent like acetone, followed by drying under high vacuum at an elevated temperature (e.g., 150 °C) overnight to evacuate the pores.
-
Protocol 2: Material Characterization
A. Powder X-Ray Diffraction (PXRD) for Crystallinity Analysis
-
Objective: To confirm the crystalline structure of the synthesized COF.
-
Procedure:
-
Place a small amount of the activated COF powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer (e.g., with Cu Kα radiation).
-
The presence of sharp diffraction peaks, particularly at low 2θ angles (e.g., below 10°), indicates a crystalline, ordered framework.[14][15] The experimental pattern is compared with a simulated pattern based on the expected crystal structure to confirm the desired topology.[14]
-
B. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the temperature at which the COF begins to decompose.[16]
-
Procedure:
-
Place 5-10 mg of the activated COF sample into an alumina TGA pan.
-
Heat the sample from room temperature to ~800 °C at a constant ramp rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The onset of significant mass loss indicates the decomposition temperature of the framework.[9][10]
-
C. Brunauer–Emmett–Teller (BET) Analysis for Surface Area Determination
-
Objective: To measure the specific surface area and porosity of the COF.
-
Procedure:
-
Degassing: Degas a precisely weighed sample (50-100 mg) of the activated COF under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed guests from the pores.
-
Analysis: Perform a nitrogen adsorption-desorption experiment at 77 K (liquid nitrogen temperature).[17]
-
Calculation: The specific surface area is calculated from the nitrogen adsorption isotherm using the BET equation, typically in the relative pressure (P/P₀) range of 0.05 to 0.3.[5][6]
-
Visualizations
Diagram 1: Synthesis of a 2D Imine-Linked COF
The following diagram illustrates the polycondensation reaction between a C₃-symmetric triazine trialdehyde linker (like TFPT) and a C₂-symmetric diamine linker to form a 2D COF with a hexagonal pore structure.
Caption: General reaction scheme for 2D COF synthesis.
Diagram 2: Experimental Workflow for COF Synthesis and Characterization
This workflow outlines the logical steps from monomer selection to the final characterization of the porous material.
Caption: From synthesis to characterization workflow.
References
- 1. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 2. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 6. microtrac.com [microtrac.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. epfl.ch [epfl.ch]
A Comparative Guide to Triethyl 1,3,5-triazine-2,4,6-tricarboxylate and Trimesic Acid in MOF and COF Synthesis
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). This guide provides a detailed comparison of two C3-symmetric linkers: triethyl 1,3,5-triazine-2,4,6-tricarboxylate and the widely used trimesic acid (1,3,5-benzenetricarboxylic acid).
The selection of an organic linker dictates the structural, chemical, and functional properties of the resulting porous framework. While trimesic acid has been a foundational building block in the development of numerous MOFs and COFs, triazine-based linkers, such as this compound, offer distinct electronic and structural characteristics that can be leveraged for specific applications.
At a Glance: Key Differences
| Feature | This compound | Trimesic Acid |
| Core Structure | 1,3,5-Triazine | Benzene |
| Functional Group | Ester (requires hydrolysis) | Carboxylic Acid |
| Planarity | Generally more planar than triarylbenzenes[1] | Can exhibit some torsion |
| Electronic Nature | Electron-deficient triazine ring | Electron-rich benzene ring |
| Prevalence in MOF/COF Synthesis | Less common, often used as derivatives | Very common, widely studied |
Performance in MOF and COF Synthesis: A Comparative Analysis
Direct, head-to-head comparative studies of MOFs and COFs synthesized from 1,3,5-triazine-2,4,6-tricarboxylic acid (the hydrolyzed form of the ester) and trimesic acid are not extensively documented in the literature. However, by examining frameworks synthesized from these and closely related linkers, we can infer their respective advantages and disadvantages.
Triazine-based linkers, owing to their nitrogen-rich, electron-deficient core, can impart unique properties to the resulting frameworks, such as enhanced chemical stability and altered catalytic or adsorption behavior. The planarity of the triazine ring can also influence the final topology of the framework.
Trimesic acid, on the other hand, is a well-established and versatile linker. Its use has led to the development of iconic MOFs like HKUST-1, known for their high porosity and thermal stability.
Table 1: Comparison of Performance Data for MOFs and COFs from Triazine-based Linkers and Trimesic Acid
| Framework | Linker(s) | Metal/Reaction Type | BET Surface Area (m²/g) | Key Findings & Applications |
| Triazine-Based Frameworks | ||||
| Fe(II) 1D Chain | 1,3,5-Triazine-2,4,6-tricarboxylic acid | Fe(II) | Not reported | Forms a one-dimensional chain structure.[2] |
| MOF-S1[3] | 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Zn(II) | ~491 | Demonstrates photocatalytic activity for dye degradation.[3] |
| TPTTPA-COF[4] | TPT-CHO and TPA | Polycondensation | 207.71 | Investigated for electrochemical energy storage.[4] |
| HHU-COF-1[5] | TAPT and BPDCA | Condensation | 2352 | Studied for CO2/CH4 separation in mixed-matrix membranes.[5] |
| CO₂-derived COF[6] | 1,4-Piperazinedicarboxaldehyde and Melamine | Condensation | 945 | High stability and potential for proton conductivity.[6] |
| Trimesic Acid-Based Frameworks | ||||
| Cu-BTC | Trimesic acid | Cu(II) | up to 850 | Widely studied for gas storage and separation. |
| Zn-BTC | Trimesic acid | Zn(II) | 502.63 | Investigated for remediation of heavy metal polluted soil. |
| Fe-BTC | Trimesic acid | Fe(III) | 92.4 | Studied for soil remediation. |
| Melamine-Trimesic Acid COF | Trimesic acid and Melamine | Condensation | Not specified | Used in the development of an electrochemical aptasensor. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of MOF and COF synthesis. Below are representative protocols for the hydrolysis of the triazine ester and the synthesis of a MOF and a COF using the respective linkers.
Hydrolysis of this compound
The use of this compound as a linker in MOF and COF synthesis typically requires its initial hydrolysis to the corresponding tricarboxylic acid. This is a critical prerequisite to enable coordination with metal ions or to participate in condensation reactions.
Protocol: A common method for this hydrolysis is through base-catalyzed saponification.[7]
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as water and ethanol.
-
Base Addition: Add a solution of a strong base, like sodium hydroxide (NaOH), to the ester solution.
-
Reflux: Heat the reaction mixture to reflux for several hours to ensure complete hydrolysis.
-
Acidification: After cooling, acidify the solution with an acid (e.g., HCl) to protonate the carboxylate groups, leading to the precipitation of 1,3,5-triazine-2,4,6-tricarboxylic acid.
-
Isolation: The solid product can then be isolated by filtration, washed, and dried.
Caption: Workflow for the hydrolysis of the triazine ester to its active carboxylic acid form.
MOF Synthesis using Trimesic Acid (Example: Cu-BTC)
Protocol: A variety of methods exist for the synthesis of trimesic acid-based MOFs. A common approach is solvothermal synthesis.
-
Precursor Solution: Dissolve trimesic acid and a copper salt (e.g., copper(II) nitrate) in a solvent mixture, typically containing N,N-dimethylformamide (DMF), ethanol, and water.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat it at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 12-24 hours).
-
Isolation and Activation: After cooling, the crystalline product is collected by filtration or centrifugation, washed with a solvent like DMF to remove unreacted precursors, and then activated by solvent exchange and heating under vacuum to remove residual solvent molecules from the pores.
Caption: General workflow for the solvothermal synthesis of a MOF using trimesic acid.
COF Synthesis using a Triazine Derivative (Example: Melamine and Trimesic Acid)
Protocol: COF synthesis often involves condensation reactions between complementary building blocks.
-
Monomer Solution: Dissolve the triazine-based monomer (e.g., melamine) and the complementary linker (e.g., trimesic acid) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Condensation Reaction: Heat the mixture at an elevated temperature (e.g., 120-180 °C) for a specified duration to drive the condensation reaction and framework formation.
-
Isolation and Purification: The resulting solid COF is collected, typically by filtration, and then washed extensively with various solvents to remove unreacted monomers and impurities. The purified COF is then dried under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Zinc-Based MOF Featuring 2,4,6-Tris-(4-carboxyphenoxy)-1,3,5-triazine: Structure, Adsorption, and Photocatalytic Activity [mdpi.com]
- 4. Development of triazine-based covalent organic frameworks for enhanced electrochemical energy storage applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Alternative Building Blocks for Nitrogen-Rich Porous Frameworks
For Researchers, Scientists, and Drug Development Professionals
The quest for novel porous materials with tailored properties is a significant driver in materials science, with applications ranging from gas storage and separation to catalysis and drug delivery. Nitrogen-rich porous frameworks, in particular, have garnered substantial interest due to their unique electronic properties, high affinity for guest molecules like CO2, and potential for enhanced stability. This guide provides a comparative analysis of three promising classes of alternative building blocks for these frameworks: Covalent Triazine Frameworks (CTFs) , Tetrazine-based Porous Organic Frameworks (TzFs) , and Zeolitic Tetrazolate Frameworks (ZTFs) .
Performance Comparison
The performance of these nitrogen-rich porous frameworks is critically dependent on their structural characteristics, which are directly influenced by the choice of building blocks and synthetic conditions. The following table summarizes key performance metrics for representative examples from each class. It is important to note that the data presented is compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Framework Type | Example Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO2 Adsorption Capacity | H2 Adsorption Capacity | Thermal Stability (°C) | Chemical Stability |
| Covalent Triazine Frameworks (CTFs) | CTF-1 | ~739 - 2475 | ~0.34 - 1.2 | ~1.41 mmol/g (298 K, 1 bar)[1] | Up to 2.84 wt% (77 K, 1 bar)[2] | Up to 600 (under inert atmosphere)[3] | Generally high, stable in various organic solvents.[4] |
| pBN-CTF-10-550 | up to 1460 | - | 54 cm³/g (293 K, 1 bar)[5] | - | >400 | Stable in acidic and basic conditions. | |
| F-CTF-1 | 367 | - | 4.67 mmol/g (273 K, 1 bar)[1] | - | - | - | |
| Tetrazine-based Frameworks (TzFs) | ZrTz-68 | up to 4217 | - | - | - | ~200-300[6] | Moderate, can be sensitive to acidic conditions.[7] |
| HfTz-68 | - | - | - | - | ~300[6] | Moderate | |
| Tetrazine-POC (TC1) | 1157 | - | - | - | - | High, stable in concentrated acid.[8][9] | |
| Zeolitic Tetrazolate Frameworks (ZTFs) | ZIF-8 (Imidazolate analogue for comparison) | ~1810 | ~0.66 | - | Reversible H2 sorption[10] | Up to 550[10] | Remarkable resistance to boiling alkaline water and organic solvents.[10] |
| ZTIF-6 | - | - | - | - | High | High chemical stability.[11] | |
| ZTIF-11 | - | - | - | - | High | High chemical stability.[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of these advanced materials. Below are representative methodologies for the synthesis of each class of framework.
Synthesis of Covalent Triazine Frameworks (CTFs) via Ionothermal Synthesis
Ionothermal synthesis is a common method for producing highly porous and crystalline CTFs.[12][13][14]
Materials:
-
Aromatic nitrile monomer (e.g., 1,4-dicyanobenzene)
-
Zinc chloride (ZnCl2)
-
Quartz ampoule
Procedure:
-
The aromatic nitrile monomer and an excess of ZnCl2 (acting as both solvent and catalyst) are placed in a quartz ampoule.[5]
-
The ampoule is evacuated and sealed under vacuum.
-
The sealed ampoule is heated in a furnace to a high temperature, typically between 400 and 700 °C, for an extended period (e.g., 48 hours).[5]
-
After cooling to room temperature, the solid product is washed with dilute hydrochloric acid to remove the ZnCl2 template, followed by washing with water and organic solvents (e.g., acetone, ethanol) to remove any unreacted monomer and impurities.
-
The final CTF product is dried under vacuum.
A variation of this method involves using a ternary NaCl-KCl-ZnCl2 eutectic salt mixture, which allows for lower reaction temperatures (around 200 °C) and can help avoid carbonization.[13][15]
Synthesis of Tetrazine-based Porous Organic Frameworks (TzFs) via Solvothermal Synthesis
Solvothermal synthesis is a versatile method for preparing crystalline TzFs.[6]
Materials:
-
Tetrazine-containing linker (e.g., 4,4'-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid)
-
Metal salt (e.g., ZrCl4 or HfCl4)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., trifluoroacetic acid)
Procedure:
-
The tetrazine-based linker and the metal salt are dissolved in the solvent in a reaction vessel.
-
A modulator is often added to control the crystallinity and morphology of the resulting framework.
-
The vessel is sealed and heated in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 48 hours).[6]
-
After cooling, the crystalline product is collected by filtration.
-
The product is washed with fresh solvent to remove unreacted starting materials and then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.
Synthesis of Zeolitic Tetrazolate Frameworks (ZTFs) via Hydrothermal/Solvothermal Synthesis
ZTFs are often synthesized using hydrothermal or solvothermal methods, which are well-established for the preparation of zeolites and other framework materials.[16][17]
Materials:
-
Tetrazole-based linker (e.g., a functionalized tetrazole)
-
Metal salt (e.g., a zinc or cobalt salt)
-
Solvent (e.g., water, DMF, or a mixture)
-
Structure-directing agent (optional)
Procedure:
-
The tetrazole-based linker and the metal salt are dissolved in the chosen solvent in a Teflon-lined stainless steel autoclave.[17]
-
A structure-directing agent may be added to guide the formation of a specific topology.
-
The autoclave is sealed and heated to a temperature typically ranging from 100 to 250 °C for a period of hours to days.[17]
-
After cooling, the crystalline product is recovered by filtration.
-
The product is washed with the solvent and dried. Activation to remove solvent molecules from the pores is typically performed by heating under vacuum.
Visualizing the Synthesis and Properties
The following diagrams, generated using Graphviz, illustrate key relationships and workflows in the study of these nitrogen-rich porous frameworks.
Caption: General workflow from starting materials to characterization of porous frameworks.
Caption: Relationship between building blocks, synthesis, structure, and performance.
Caption: Simplified mechanism of gas adsorption within a porous framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03456B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Conversion of amorphous polymer networks to covalent organic frameworks under ionothermal conditions: a facile synthesis route for covalent triazine frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydrothermal synthesis | Discover Hydrothermal Solutions — Forge Pressure Equipment [forgepressure.equipment]
Benchmarking Triazine-Based Covalent Organic Frameworks for Carbon Dioxide Capture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating climate change. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, have emerged as promising candidates for CO2 capture due to their high surface area, tunable porosity, and excellent chemical stability. Among these, triazine-based COFs are particularly noteworthy for their nitrogen-rich frameworks, which can enhance CO2 affinity. This guide provides a comprehensive comparison of the performance of various triazine-based COFs for CO2 capture, supported by experimental data and detailed methodologies.
Performance Comparison of Triazine-Based COFs
The CO2 capture performance of several prominent triazine-based COFs is summarized in the table below. The key performance indicators include CO2 uptake capacity, CO2/N2 selectivity, and the isosteric heat of adsorption (Qst), which is a measure of the adsorbent-adsorbate interaction strength.
| Material | CO2 Uptake (mmol/g) at 273 K & 1 bar | CO2 Uptake (mmol/g) at 298 K & 1 bar | IAST Selectivity (CO2/N2) | Isosteric Heat of Adsorption (Qst) (kJ/mol) |
| CTF-1 | ~3.0[1][2][3] | 1.32 - 2.35[1][3] | 26 (at 298 K for 24 wt% CTF-1@PSF MMM)[4][5] | 25-35[6] |
| iso-CTF-5-400 | 4.92[7] | 2.86[7] | - | - |
| CTF-FUM-350 | - | 2.55 (57.2 cc/g)[8] | 102.4 (at 298 K)[8] | ~34[8] |
| COFZ1 | 1.08 (24.21 cm³/g)[9][10] | - | 35.09 (for simulated flue gas)[9][10] | - |
| CTF-hex4 | 3.41 (76.4 cm³/g)[11] | 2.14 (48 cm³/g)[11] | - | ~28-32 |
| pBN-CTF-10-400 | - | - | - | 79 (near zero coverage) |
| TPT-COF-6 | 4.12 (92.38 mg/g)[12] | 2.93 (65.65 mg/g)[12] | - | - |
| TRITER-1 | 13.38 (58.9 wt% at 5 bar) | - | - | - |
Note: The performance of COFs can vary depending on the synthesis method, activation conditions, and measurement techniques.
Experimental Protocols
Accurate and reproducible experimental data are paramount for benchmarking material performance. The following sections detail the standard protocols for key experiments in CO2 capture evaluation.
Gas Adsorption Isotherm Measurements
Gas adsorption isotherms are fundamental for determining the CO2 uptake capacity of a material at a given temperature.
Methodology:
-
Sample Activation: Prior to analysis, the COF sample (typically 50-100 mg) is activated to remove any guest molecules or solvent from the pores. This is achieved by heating the sample under a high vacuum (e.g., 10⁻⁵ to 10⁻⁶ mbar) at a specific temperature (e.g., 120-200 °C) for an extended period (e.g., 12-24 hours). The activation conditions are crucial and should be optimized for each material.
-
Instrumentation: A volumetric gas adsorption analyzer (e.g., Micromeritics 3Flex, Quantachrome Autosorb iQ) is used to measure the amount of gas adsorbed by the sample at different pressures.
-
Measurement:
-
The activated sample is transferred to the analysis port of the instrument.
-
The free space (dead volume) of the sample tube is measured using a non-adsorbing gas like Helium.
-
The sample is then exposed to high-purity CO2 (or N2) at a constant temperature (e.g., 273 K or 298 K, maintained by a cryostat or water bath).
-
The pressure in the manifold is incrementally increased, and the amount of gas adsorbed at each equilibrium pressure point is recorded. Equilibrium is typically considered reached when the pressure change over a set time interval is below a certain threshold.
-
-
Data Analysis: The collected data points of adsorbed amount versus pressure form the adsorption isotherm.
Calculation of CO2/N2 Selectivity using Ideal Adsorbed Solution Theory (IAST)
IAST is a thermodynamic model used to predict the composition of a gas mixture adsorbed on a porous material based on the pure-component adsorption isotherms.
Methodology:
-
Isotherm Fitting: The experimental pure-component isotherms for CO2 and N2 are fitted to an appropriate adsorption model (e.g., Langmuir, Dual-Site Langmuir, Toth, or Sips model) to obtain a mathematical description of the adsorption behavior.
-
Spreading Pressure Calculation: The spreading pressure for each component is calculated by integrating the fitted isotherm equation.
-
IAST Equations: The IAST model assumes that the spreading pressure of the mixture is equal to the spreading pressure of each pure component at a hypothetical partial pressure. This leads to a set of equations that can be solved numerically to determine the molar fractions of each component in the adsorbed phase for a given gas-phase composition and total pressure.
-
Selectivity Calculation: The CO2/N2 selectivity is then calculated as the ratio of the molar fractions in the adsorbed phase divided by the ratio of the molar fractions in the gas phase.
Determination of the Isosteric Heat of Adsorption (Qst)
The isosteric heat of adsorption provides insight into the strength of the interaction between CO2 and the COF.
Methodology:
-
Multiple Isotherms: CO2 adsorption isotherms are measured at two or more different temperatures (e.g., 273 K and 298 K).
-
Clausius-Clapeyron Equation: The isosteric heat of adsorption is calculated using the Clausius-Clapeyron equation, which relates the pressure and temperature at a constant amount of adsorbed gas: ln(P) = -Qst / (R * T) + C where P is the pressure, T is the temperature, R is the ideal gas constant, and C is a constant.
-
Data Analysis: For a given amount of adsorbed CO2, the corresponding pressures are obtained from the different isotherms. A plot of ln(P) versus 1/T for that specific uptake yields a straight line with a slope of -Qst/R. This calculation is repeated for various adsorbed amounts to understand how Qst varies with surface coverage.
Dynamic Breakthrough Experiments
Dynamic breakthrough experiments simulate the performance of an adsorbent in a fixed-bed column under continuous flow conditions, which is more representative of industrial applications.
Methodology:
-
Column Packing: A known mass of the activated COF is packed into a column of specific dimensions.
-
System Setup: The column is placed in a temperature-controlled environment. A gas mixture with a known composition (e.g., 15% CO2 / 85% N2) is passed through the column at a constant flow rate.
-
Concentration Monitoring: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a thermal conductivity detector (TCD).
-
Breakthrough Curve: A plot of the outlet CO2 concentration (normalized to the inlet concentration) versus time is generated. The "breakthrough time" is the time at which the outlet CO2 concentration starts to increase significantly.
-
Data Analysis: The breakthrough curve provides information on the dynamic CO2 uptake capacity, the mass transfer zone, and the selectivity under dynamic conditions.
Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking the performance of triazine-based COFs for CO2 capture.
Caption: Workflow for Benchmarking COF Performance in CO2 Capture.
References
- 1. Isosteric Heat of Adsorption: Theory and Experiment. | Semantic Scholar [semanticscholar.org]
- 2. latiuem.wordpress.com [latiuem.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bojdyslab.org [bojdyslab.org]
- 5. Ideal Adsorbed Solution Theory - pyGAPS 4.6.1 documentation [pygaps.readthedocs.io]
- 6. CO2/N2 Separation on Highly Selective Carbon Nanofibers Investigated by Dynamic Gas Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. micromeritics.com [micromeritics.com]
- 10. researchgate.net [researchgate.net]
- 11. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 12. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to substituted triazines
For Researchers, Scientists, and Drug Development Professionals
Substituted triazines are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agriculture. Their diverse biological activities, including anticancer, antiviral, and antimicrobial properties, have made them a focal point of extensive research. This guide provides a comparative analysis of various synthetic routes to substituted 1,3,5- and 1,2,4-triazines, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes to 1,3,5-Triazines
The synthesis of 1,3,5-triazines, also known as s-triazines, can be broadly categorized into two main approaches: the functionalization of a pre-existing triazine core, most commonly through nucleophilic substitution of cyanuric chloride, and the de novo construction of the triazine ring from acyclic precursors.
Key Synthetic Methodologies for 1,3,5-Triazines
-
Nucleophilic Substitution of Cyanuric Chloride: This is the most widely used method for preparing substituted 1,3,5-triazines due to the low cost and high reactivity of cyanuric chloride. The three chlorine atoms can be sequentially substituted by various nucleophiles (amines, alcohols, thiols) by carefully controlling the reaction temperature. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[1][2][3][4][5][6]
-
Pinner Synthesis: This classic method involves the reaction of aryl or alkyl amidines with phosgene to produce 2-hydroxy-4,6-disubstituted-s-triazines.[10][13][14][15][16] While historically significant, the use of highly toxic phosgene is a major drawback.
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,3,5-triazines, often leading to higher yields and shorter reaction times compared to conventional heating methods.[6][17] This technique is applicable to both nucleophilic substitution and cyclotrimerization reactions.
Quantitative Comparison of 1,3,5-Triazine Synthetic Routes
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | Cyanuric Chloride, Nucleophiles | 1-24 hours | 44-98[18] | Versatile, readily available starting material, controlled substitution. | Stepwise temperature control required, potential for side products. |
| Nitrile Cyclotrimerization | Nitriles, Catalyst | 0.25-24 hours | Moderate to good[7][15] | Direct ring formation, access to symmetrical triazines. | Can require harsh conditions, limited to certain nitriles. |
| Pinner Synthesis | Amidines, Phosgene | Not specified | Not specified | Historical method for specific hydroxy-triazines. | Use of highly toxic phosgene. |
| Microwave-Assisted | Various | 2-30 minutes | Good to excellent[17][16][19] | Rapid, high yields, environmentally friendly. | Requires specialized equipment. |
Comparative Analysis of Synthetic Routes to 1,2,4-Triazines
The synthesis of 1,2,4-triazines, or as-triazines, often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or related species. These methods provide a flexible approach to a wide range of substituted 1,2,4-triazines.
Key Synthetic Methodologies for 1,2,4-Triazines
-
One-Pot Synthesis from 1,2-Dicarbonyl Compounds: This is a convergent and efficient method where a 1,2-dicarbonyl compound, an amide (or acid hydrazide), and a source of ammonia (like ammonium acetate) or hydrazine are condensed in a single step.[19][20][21][22][23][24] This approach can be performed under both conventional heating and microwave irradiation.
-
[4+2] Domino Annulation Reactions: This strategy allows for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes through a cascade of reactions.[25]
-
Cyclodehydration of β-Keto-N-acylsulfonamides: This modern approach involves the reaction of β-keto-N-acylsulfonamides with hydrazine salts under mild conditions to afford 3,6-disubstituted-1,2,4-triazines.[20][26]
Quantitative Comparison of 1,2,4-Triazine Synthetic Routes
| Synthetic Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| One-Pot from Dicarbonyls (Conventional) | 1,2-Diketones, Amides, Hydrazine | 3-6 hours | 44-78[27] | One-pot, convergent, readily available starting materials. | Can produce isomeric mixtures with unsymmetrical diketones. |
| One-Pot from Dicarbonyls (Microwave) | 1,2-Diketones, Amides, Hydrazine | 180-360 seconds | 60-80[27] | Very rapid, high yields. | Requires specialized equipment. |
| Cyclodehydration of β-Keto-N-acylsulfonamides | β-Keto-N-acylsulfonamides, Hydrazine | Not specified | Not specified | Mild reaction conditions, functional group tolerance. | Requires synthesis of the starting sulfonamide. |
Experimental Protocols
Protocol 1: Synthesis of a Trisubstituted 1,3,5-Triazine via Sequential Nucleophilic Substitution
This protocol describes the synthesis of a trisubstituted 1,3,5-triazine by the sequential reaction of cyanuric chloride with three different amine nucleophiles.
Materials:
-
Cyanuric chloride
-
Nucleophile A (e.g., Aniline)
-
Nucleophile B (e.g., Morpholine)
-
Nucleophile C (e.g., Piperidine)
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Sodium bicarbonate
Procedure:
-
First Substitution (0-5 °C): Dissolve cyanuric chloride (1.0 eq) in cold acetone. To this solution, add a solution of Nucleophile A (1.0 eq) and DIPEA (1.1 eq) in acetone dropwise while maintaining the temperature between 0 and 5 °C. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.
-
Second Substitution (Room Temperature): To the reaction mixture from step 1, add a solution of Nucleophile B (1.0 eq) and DIPEA (1.1 eq) in acetone. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Third Substitution (Reflux): Add Nucleophile C (1.2 eq) and DIPEA (1.3 eq) to the reaction mixture and heat to reflux for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with water, and then with a small amount of cold acetone. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: One-Pot Synthesis of a Trisubstituted 1,2,4-Triazine (Microwave-Assisted)
This protocol outlines a rapid, one-pot synthesis of a 3,5,6-trisubstituted-1,2,4-triazine using microwave irradiation.[22]
Materials:
-
1,2-Diketone (e.g., Benzil) (1 mmol)
-
Acid hydrazide (e.g., Benzhydrazide) (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Silica gel (2 g)
-
Petroleum ether
-
Microwave synthesizer
Procedure:
-
In a mortar, grind a mixture of the 1,2-diketone (1 mmol), acid hydrazide (1 mmol), and silica gel (2 g) with a pestle.
-
Transfer the ground mixture to an open Pyrex beaker and place it in the microwave synthesizer.
-
Irradiate the mixture for 180-360 seconds. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the silica gel with petroleum ether (3 x 20 mL).
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Visualizations
Synthetic Workflow: Sequential Nucleophilic Substitution on Cyanuric Chloride
Caption: Stepwise synthesis of a trisubstituted 1,3,5-triazine.
Synthetic Workflow: One-Pot Synthesis of a 1,2,4-Triazine
Caption: Microwave-assisted one-pot synthesis of a 1,2,4-triazine.
Signaling Pathway: Inhibition of Cyclin-Dependent Kinases by Triazine Derivatives
Caption: Triazine derivatives can inhibit CDK4/6, blocking cell cycle progression.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Antitumor Activity of s-Triazine Derivatives: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 10. Pinner triazine synthesis - Wikiwand [wikiwand.com]
- 11. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]
- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pinner Triazine Synthesis [drugfuture.com]
- 15. US3932402A - Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. arkat-usa.org [arkat-usa.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Triazine Derivatives by Thermogravimetric Analysis
For researchers and professionals in drug development and materials science, understanding the thermal stability of heterocyclic compounds like triazine derivatives is crucial for predicting shelf-life, processing conditions, and overall viability. This guide provides a comparative analysis of the thermal stability of various triazine derivatives, benchmarked against other heterocyclic structures, using data obtained from Thermogravimetric Analysis (TGA).
Comparative Thermal Stability Data
The thermal stability of a compound is often characterized by the onset temperature of decomposition (Tonset), which marks the temperature at which significant mass loss begins. The following table summarizes the Tonset for several triazine derivatives and a comparator molecule, providing a clear reference for their relative thermal stabilities.
| Compound | Structure Type | Onset Decomposition Temp. (°C) | Atmosphere |
| 4-Methyl Annelated Triazinone | Annelated Triazine | ~296 | Air |
| Unsubstituted Annelated Triazinone | Annelated Triazine | ~288 | Air |
| 4-Chloro Annelated Triazinone | Annelated Triazine | ~253 | Air |
| 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol | Substituted s-Triazine | ~225 (estimated) | Inert |
| Comparator Compound | |||
| 4-BICFTPA (Phenanthroimidazole Derivative) | Fused Imidazole | ~304 | N/A |
Data compiled from multiple research articles. The stability of annelated triazinones reveals that substituent groups on the phenyl ring play a significant role, with the electron-donating methyl group conferring higher stability compared to the electron-withdrawing chloro group in an air atmosphere.[1]
Experimental Protocols
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] The protocol outlined below is a generalized procedure for obtaining the thermal decomposition data cited in this guide.
1. Instrument Calibration:
-
Before analysis, the TGA instrument's balance and temperature sensors are calibrated using standard reference materials with known melting points and mass changes.
2. Sample Preparation:
-
A small, representative sample of the triazine derivative, typically weighing between 5 and 10 mg, is accurately measured.
-
The sample is placed into an inert crucible, commonly made of alumina (Al₂O₃) or platinum.
3. TGA Instrument Setup:
-
The crucible containing the sample is placed on the highly sensitive microbalance within the TGA furnace.
-
The desired atmosphere is established by purging the furnace with a gas. For inert analysis, nitrogen is flowed at a constant rate, typically 50-100 mL/min, to prevent oxidative decomposition.
4. Thermal Program Execution:
-
The furnace is programmed to heat the sample from ambient temperature to a final temperature, often between 600 °C and 800 °C.
-
A constant, linear heating rate, commonly 10 °C/min, is applied.[2]
5. Data Acquisition and Analysis:
-
The instrument continuously records the sample's mass as a function of the increasing temperature.
-
The resulting data is plotted as a thermogram, showing the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis.
-
The onset temperature of decomposition (Tonset) is determined from this curve, typically defined as the intersection of the tangent drawn from the baseline before decomposition and the tangent from the point of maximum mass loss rate.
TGA Experimental Workflow
The logical flow of a typical TGA experiment, from sample preparation to final data analysis, is illustrated in the diagram below.
Caption: Workflow diagram for Thermogravimetric Analysis (TGA).
References
Cross-referencing 1H NMR data of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
A comprehensive analysis of the 1H NMR data for Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is presented below, including a comparison with related compounds, a detailed experimental protocol, and a workflow diagram for data cross-referencing. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this compound.
Comparative 1H NMR Data Analysis
The 1H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl ester groups attached to the triazine ring. Due to the symmetrical nature of the molecule, all three ethyl groups are chemically equivalent, resulting in a simple spectrum.
The key spectral features are a triplet corresponding to the methyl (-CH3) protons and a quartet for the methylene (-CH2-) protons. This pattern is a classic signature of an ethyl group. For comparison, the 1H NMR data of the parent 1,3,5-triazine and a common ethyl ester, ethyl benzoate, are also presented.
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound [1] | CDCl3 | 1.43-1.47 | Triplet | 9H | -CH3 |
| CDCl3 | 4.52-4.57 | Quartet | 6H | -CH2- | |
| 1,3,5-Triazine [2] | N/A | 9.2 | Singlet | 3H | Ring -CH |
| Ethyl Benzoate [3] | CDCl3 | 1.44 | Triplet | 3H | -CH3 |
| CDCl3 | 4.45 | Quartet | 2H | -CH2- | |
| CDCl3 | 7.43-7.60 | Multiplet | 3H | Ar-H (m,p) | |
| CDCl3 | 8.17 | Multiplet | 2H | Ar-H (o) |
Note: Chemical shifts can vary slightly depending on the solvent and the concentration.
Experimental Protocol: 1H NMR Spectroscopy
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and is suitable for this molecule[1].
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a 400 MHz or 500 MHz NMR spectrometer.
- Before acquiring the spectrum of the sample, the magnetic field should be shimmed to ensure homogeneity.
- Standard acquisition parameters for a 1H NMR experiment should be used. These typically include a 90° pulse angle, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds.
3. Data Acquisition and Processing:
- Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
- Process the raw data by applying a Fourier transform.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
Workflow for Cross-Referencing 1H NMR Data
The following diagram illustrates a logical workflow for the cross-referencing and validation of 1H NMR data for a given compound.
Caption: Workflow for 1H NMR data analysis and cross-referencing.
References
Purity Assessment of Synthesized Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of drug discovery and development. Triethyl 1,3,5-triazine-2,4,6-tricarboxylate is a key heterocyclic building block, valued for its versatile 1,3,5-triazine core which is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] Ensuring the purity of this synthesized intermediate is paramount, as impurities can significantly impact the outcome of subsequent reactions and biological assays.
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound. We will compare its purity assessment with that of Atrazine, a widely studied and commercially available 1,3,5-triazine derivative, to provide a clear benchmark for performance. This guide includes detailed experimental protocols and quantitative performance data to aid researchers in selecting the most appropriate analytical strategy.
Comparison of Purity Assessment Methods
A multi-faceted approach is often necessary for the comprehensive assessment of a synthesized compound's purity. The most common and effective techniques for analyzing this compound and its analogues include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Advantages for Triazine Derivatives | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-suited for quantitative analysis of the main compound and non-volatile impurities. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. | Excellent for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and by-products. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about the functional groups present. | Quick and non-destructive method for confirming the presence of key functional groups and for a qualitative identity check. | Primarily a qualitative technique; not ideal for quantifying purity unless coupled with other methods. |
Quantitative Performance Data
The selection of an analytical method is often guided by its quantitative performance characteristics. The following tables summarize typical performance data for the analysis of triazine derivatives, using Atrazine as a well-documented example, to provide a comparative context for the assessment of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Atrazine[4] | This compound (Expected) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.02 mg/kg | 0.01 - 0.1 mg/kg |
| Limit of Quantitation (LOQ) | 0.07 mg/kg | 0.05 - 0.5 mg/kg |
| Accuracy (Recovery) | 82.6 - 98.2% | 90 - 110% |
| Precision (%RSD) | < 4.2% | < 5% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Atrazine[5][6] | This compound (Expected) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.3 - 0.6 µg/kg | 0.1 - 1 µg/kg |
| Limit of Quantitation (LOQ) | Not specified | 0.5 - 5 µg/kg |
| Accuracy (Recovery) | 94.3 - 113.1% | 90 - 110% |
| Precision (%RSD) | < 15% | < 15% |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment.
Synthesis of this compound
A plausible synthesis for this compound could involve the trimerization of ethyl cyanoformate under specific catalytic conditions.
Purity Assessment by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Acetonitrile and water gradient
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Purity Assessment by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like ethyl acetate.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass scan range: 50-500 amu.
-
-
Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with the expected fragmentation pattern to confirm the identity of the compound.
Structural Confirmation by NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Analysis: The chemical shifts, signal integrations, and coupling constants are analyzed to confirm the molecular structure. For pure this compound, the expected ¹H NMR spectrum in CDCl₃ would show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl groups.[10] The ¹³C NMR spectrum would show characteristic signals for the triazine ring carbons, the carbonyl carbons, and the ethyl group carbons.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams created using Graphviz (DOT language) outline the experimental workflow for purity assessment and the logical comparison of the analytical techniques.
References
- 1. epa.gov [epa.gov]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Atrazine and 2, 4-D Determination in Corn Samples Using Microwave Assisted Extraction and On-line Solid-phase Extraction Coupled to Liquid Chromatography [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Aggregation-Induced Emission of New 1,3,5-Triazine-2,4,6-tricarboxamide with Liquid Crystal Properties – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Navigating the Disposal of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate, emphasizing operational and logistical procedures to ensure compliance and safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[1] All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
II. Chemical Profile and Hazard Assessment
A thorough understanding of the chemical's properties is the foundation of a safe disposal plan. Below is a summary of the known data for this compound.
| Property | Value | Reference |
| CAS Number | 898-22-6 | [2][3] |
| Molecular Formula | C₁₂H₁₅N₃O₆ | [3] |
| Molecular Weight | 297.26 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 170 - 174 °C | [2] |
| Toxicity Data | No data available for acute toxicity, skin corrosion/irritation, or carcinogenicity. | [2] |
Note: The absence of comprehensive toxicological data necessitates treating this compound as potentially hazardous.
III. Step-by-Step Disposal Protocol
Given the limited specific disposal information for this compound, a conservative approach in line with general laboratory chemical waste disposal guidelines is mandatory.[4][5][6]
Step 1: Waste Identification and Classification
-
Designate as Hazardous Waste: Due to the lack of toxicity data, this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) must be treated as hazardous waste.[6][7]
-
Segregation: This waste should be segregated from other waste streams. It is a non-halogenated organic compound.
Step 2: Containerization and Labeling
-
Select Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste."[5][6] The label must include:
Step 3: Storage
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]
-
Segregation: Ensure the container is stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[1][8]
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) department or an equivalent approved hazardous waste management service.[5][9] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][10]
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a completed hazardous waste information form.[5]
Empty Container Disposal
Empty containers that previously held this compound must also be managed carefully.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6][8]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste along with the chemical.[6][7]
-
Deface Label: After triple rinsing and air-drying in a fume hood, completely remove or deface the original chemical label.[8]
-
Final Disposal: The clean, defaced container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[8]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. TRIETHYL 1 3 5-TRIAZINE-2 4 6-TRICARBOX& - Safety Data Sheet [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Triethyl 1,3,5-triazine-2,4,6-tricarboxylate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling, use, and disposal of Triethyl 1,3,5-triazine-2,4,6-tricarboxylate (CAS No. 898-22-6). Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
A summary of the recommended PPE for handling this compound is provided in the table below.
| Protection Type | Specification | Rationale |
| Hand Protection | Butyl rubber gloves | This compound is an ester. Nitrile gloves offer poor resistance to esters, while butyl rubber provides excellent protection against this chemical class.[1][2][3][4][5][6] |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with dust particles or splashes.[1] Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Respiratory Protection | Type N95 (US) or type P1 (EN 143) dust mask | To be used where protection from nuisance levels of dust is desired.[1] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[1] The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound.
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
-
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as detailed in the table above: butyl rubber gloves, safety glasses or goggles, a lab coat, and an N95 dust mask.
-
-
Handling the Chemical :
-
Avoid the formation of dust when handling the solid material.
-
Carefully weigh and transfer the chemical, keeping the container opening away from your face.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Storage :
-
Spill Cleanup :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Method :
-
Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Experimental Workflow
The following diagram illustrates the logical workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
